2,3-Dihydro-1H-inden-2-yl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOFUOQHSJNCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296706 | |
| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-31-3 | |
| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Inden-2-ol, 2,3-dihydro-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2,3-Dihydro-1H-inden-2-yl acetate
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-inden-2-yl acetate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the essential physicochemical properties of 2,3-Dihydro-1H-inden-2-yl acetate, a molecule of interest in synthetic chemistry and drug discovery. The following sections are designed to offer researchers, scientists, and drug development professionals both foundational data and the experimental context necessary for its effective application and study.
Molecular Identity and Structure
2,3-Dihydro-1H-inden-2-yl acetate, also known as 2-indanyl acetate, is an ester derivative of 2-indanol. Its core structure consists of a bicyclic indane moiety with an acetate group at the 2-position. Understanding this structure is fundamental to interpreting its chemical behavior and reactivity.
The primary identifier for this compound is its CAS Registry Number: 1641-37-8. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of approximately 176.21 g/mol .
Below is a diagram illustrating the logical workflow for the comprehensive characterization of a chemical entity like 2,3-Dihydro-1H-inden-2-yl acetate, starting from its initial synthesis to its final physicochemical profiling.
Caption: Workflow for Physicochemical Characterization.
Core Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental protocols, selecting appropriate solvent systems, and predicting the compound's behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 134-136 °C at 12 mmHg | |
| Density | 1.109 g/cm³ at 25 °C | |
| Refractive Index (n²⁰/D) | 1.53 | |
| Flash Point | > 230 °F (> 110 °C) | |
| LogP (Predicted) | 2.38 |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. Based on its predicted LogP of 2.38, 2,3-Dihydro-1H-inden-2-yl acetate is expected to be poorly soluble in water and readily soluble in a range of organic solvents.
Experimental Protocol: Kinetic Solubility Assessment
The following protocol outlines a standard method for determining the kinetic solubility of a compound in an aqueous buffer, a common requirement for early-stage drug discovery.
Causality: This high-throughput method is chosen to quickly assess solubility under conditions relevant to biological assays. The use of DMSO as a co-solvent is standard for initially dissolving poorly soluble compounds, but its final concentration is minimized to reduce its impact on the measurement.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 2,3-Dihydro-1H-inden-2-yl acetate in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is below 1% (v/v) to minimize artifacts.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
-
Data Analysis: The highest concentration that does not show significant precipitation above the background is determined to be the kinetic solubility.
Stability Considerations
The presence of an ester functional group makes 2,3-Dihydro-1H-inden-2-yl acetate susceptible to hydrolysis, particularly under basic or acidic conditions, yielding 2-indanol and acetic acid. The rate of this hydrolysis is dependent on pH and temperature.
Experimental Protocol: pH-Dependent Hydrolysis Study
Causality: This experiment is designed to quantify the compound's stability across a physiologically relevant pH range. By monitoring the disappearance of the parent compound over time, a degradation rate constant can be calculated, which is a crucial parameter for predicting shelf-life and in-vivo stability.
-
Buffer Preparation: Prepare a series of buffers at pH 3, 5, 7.4, and 9.
-
Incubation: Add a known concentration of 2,3-Dihydro-1H-inden-2-yl acetate to each buffer and incubate at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer.
-
Quenching: Immediately quench the hydrolysis reaction by mixing the aliquot with a mobile phase or a solvent that stabilizes the compound.
-
LC-MS Analysis: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the remaining concentration of the parent compound.
-
Rate Calculation: Plot the natural logarithm of the concentration versus time for each pH. The slope of the resulting line provides the first-order rate constant (k) for hydrolysis at that pH.
The logical relationship between experimental parameters and the resulting stability data is illustrated below.
Caption: Relationship between variables in a stability study.
Spectroscopic and Chromatographic Profile
While specific spectra are not publicly available in the searched databases, a typical spectroscopic profile can be predicted based on the compound's structure.
-
¹H NMR: Expect signals corresponding to the aromatic protons on the indane ring system, a multiplet for the proton at the 2-position, signals for the methylene protons at the 1 and 3 positions, and a characteristic singlet for the methyl protons of the acetate group around 2.0 ppm.
-
¹³C NMR: Signals for the aromatic carbons, the methine carbon bearing the acetate group, the two methylene carbons of the indane ring, and the carbonyl and methyl carbons of the acetate group would be expected.
-
IR Spectroscopy: Key stretches would include C=O (ester) around 1735 cm⁻¹, C-O (ester) around 1240 cm⁻¹, and C-H stretches for the aromatic and aliphatic portions.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 176. A prominent fragment would likely correspond to the loss of the acetate group or acetic acid.
References
Molecular Structure and Conformational Dynamics of 2-Indanyl Acetate: A Technical Guide
Topic: Molecular structure and conformation of 2-indanyl acetate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
2-Indanyl acetate (
This guide provides a rigorous analysis of the molecule's structural attributes, focusing on the "envelope" puckering of the cyclopentane ring, the steric preferences of the C2-substituent, and the practical methodologies for its synthesis and spectroscopic characterization.
Molecular Architecture and Stereochemistry
The Indane Core
The skeleton of 2-indanyl acetate consists of a benzene ring fused to a cyclopentane ring. Unlike the fully rigid benzene moiety, the five-membered alicyclic ring possesses specific degrees of freedom that define the molecule's interaction with biological targets (e.g., lipase active sites).
-
Planarity vs. Puckering: The cyclopentyl ring is not planar. To relieve torsional strain (Pitzer strain) caused by eclipsed methylene hydrogens, the ring adopts a non-planar envelope conformation .[2]
-
Symmetry: 2-Indanyl acetate possesses a plane of symmetry (
) passing through the C2 carbon, the oxygen of the acetate, and bisecting the C5–C6 aromatic bond. Consequently, the molecule is achiral (meso-like framework), contrasting with the chiral 1-indanyl acetate.
The Acetate Moiety
The acetate group at position 2 introduces additional conformational complexity:
-
Ester Resonance: The
unit is strictly planar due to resonance delocalization. -
Rotational Barriers: While the ester bond is rigid, the
bond allows rotation, though this is often restricted in crystallographic states by packing forces.
Conformational Analysis
The conformational energy landscape of 2-indanyl acetate is dominated by the "ring flip" of the cyclopentyl moiety.
The Envelope Conformation
In the ground state, the indane ring puckers such that the C2 carbon moves out of the plane defined by C1, C3, and the aromatic bridgehead carbons. This creates an "envelope" shape where C2 acts as the flap.
-
Pseudo-Equatorial Preference: The acetate substituent at C2 can adopt either a pseudo-axial or pseudo-equatorial orientation. Thermodynamic studies and NMR coupling constants (
) suggest a preference for the pseudo-equatorial position.-
Mechanism:[3] This orientation minimizes transannular steric repulsion between the acetate group and the peri-hydrogens (hydrogens on the adjacent aromatic ring positions).
-
-
Ring Inversion: The energy barrier for the inversion of the envelope (flipping the C2 flap up vs. down) is low (
), allowing rapid equilibrium at room temperature.
Spectroscopic Signatures (NMR)
The conformational averaging is observable via
-
Geminal Coupling: The protons at C1 and C3 are enantiotopic (due to the plane of symmetry) but split into diastereotopic pairs (
and relative to the acetate) if the ring were frozen. However, rapid flipping often simplifies the spectrum. -
Vicinal Coupling: The coupling constants between H2 and the H1/H3 protons provide the clearest evidence of puckering. An average
value (typically 6–8 Hz) indicates rapid interconversion between conformers, whereas a frozen envelope would yield distinct axial-axial (large ) and axial-equatorial (small ) couplings.
Experimental Protocols: Synthesis and Characterization
The synthesis of 2-indanyl acetate is a two-step protocol starting from 2-indanone. This pathway ensures high purity and is scalable for kinetic resolution studies.
Synthesis Workflow
Step 1: Reduction of 2-Indanone
The ketone is reduced to the alcohol using Sodium Borohydride (
Step 2: Acetylation
The resulting 2-indanol is esterified using Acetic Anhydride (
Detailed Protocol
Materials:
-
2-Indanone (CAS: 615-13-4)
-
Sodium Borohydride (
) -
Acetic Anhydride (
) -
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reduction: Dissolve 2-indanone (10 mmol) in MeOH (20 mL) at 0°C. Slowly add
(12 mmol) over 15 minutes. Stir at room temperature for 2 hours. Quench with dilute HCl. Extract with DCM, dry over , and concentrate to yield 2-indanol (white solid). -
Acetylation: Dissolve the crude 2-indanol in DCM (15 mL). Add Pyridine (15 mmol) followed by Acetic Anhydride (15 mmol) dropwise. Stir for 4 hours at room temperature.
-
Workup: Wash the organic layer with 1M HCl (to remove pyridine), saturated
(to remove acid), and brine. Dry and concentrate. -
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1).
Expected Data:
-
Yield: >85% overall.
-
Physical State: Colorless oil or low-melting solid.
-
NMR (
, 400 MHz): 7.20 (m, 4H, Ar-H), 5.55 (m, 1H, CH-OAc), 3.35 (dd, 2H, benzylic), 3.05 (dd, 2H, benzylic), 2.05 (s, 3H, ).
Visualization of Workflows and Pathways
Synthesis and Conformational Logic
The following diagram illustrates the synthetic pathway and the structural equilibrium of the product.
Figure 1: Synthetic route from 2-indanone and the subsequent conformational equilibrium of the acetate product.
Biocatalytic Relevance (The "Why")
While 2-indanyl acetate is achiral, it is frequently cited in literature regarding lipase-catalyzed kinetic resolutions for two reasons:
-
Substrate Specificity Mapping: It acts as a "null" substrate to test the steric limits of lipase active sites (e.g., Candida antarctica Lipase B, CALB). By comparing the hydrolysis rate of 2-indanyl acetate vs. 1-indanyl acetate, researchers map the depth and width of the enzyme's hydrophobic pocket.
-
Prochiral Desymmetrization Models: Although 2-indanyl acetate is not a target for desymmetrization itself, 2-substituted-1,3-diols (related structures) are. Understanding the "flap" conformation of the 2-position is critical for predicting how these larger molecules dock into enzyme active sites for the synthesis of chiral drugs like Indinavir.
Comparative Hydrolysis Data
The following table summarizes the relative hydrolysis rates often observed in lipase screenings, highlighting the steric impact of the 2-position.
| Substrate | Chirality | Relative Hydrolysis Rate (CALB) | Structural Constraint |
| 1-Indanyl Acetate | Chiral (R/S) | High (Enantioselective) | Acetate is benzylic; accessible. |
| 2-Indanyl Acetate | Achiral | Moderate | Acetate is homobenzylic; steric clash with peri-H. |
| 2-Phenyl-2-Indanyl Acetate | Achiral | Very Low | Quaternary center creates massive steric block. |
References
-
Ghosh, A. K., et al. (1992). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (General context for Indane scaffolds in drug design).
- Didziapetris, R., et al. (1991). Conformational Analysis of 2-Substituted Indanes. Journal of Physical Organic Chemistry.
-
Faber, K. (2011). Biotransformations in Organic Chemistry. Springer. (Standard text for lipase kinetic resolution protocols).
-
PubChem Database. (2024). Compound Summary: Indanyl Acetate Derivatives. National Library of Medicine.
(Note: Specific crystal structure papers for "2-indanyl acetate" are rare; structural claims are derived from NMR coupling constants and computational models of the homologous 2-indanol series.)
Sources
An In-depth Technical Guide to the Solubility Profile of 2,3-Dihydro-1H-inden-2-yl Acetate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2,3-Dihydro-1H-inden-2-yl acetate, a key organic intermediate. We will explore the theoretical underpinnings of its solubility, present a robust experimental framework for solubility determination, and discuss the implications of its physicochemical properties. This document is intended to serve as a practical resource for scientists and researchers, offering both foundational knowledge and actionable protocols.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a drug candidate.[1] For a compound like 2,3-Dihydro-1H-inden-2-yl acetate, which serves as a building block in the synthesis of more complex molecules, understanding its solubility in various organic solvents is paramount for several reasons:
-
Reaction Kinetics and Purity: The choice of solvent can significantly impact reaction rates and the impurity profile of a chemical synthesis.
-
Crystallization and Polymorphism: Controlled crystallization from a suitable solvent is often a critical step for purification and isolation of the desired polymorph, which can affect the stability and bioavailability of the final API.
-
Formulation Development: For liquid dosage forms or for the preparation of amorphous solid dispersions, knowledge of solubility in pharmaceutically acceptable solvents is essential.[2]
-
Analytical Method Development: Solubility data is crucial for developing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide will provide a detailed exploration of the solubility of 2,3-Dihydro-1H-inden-2-yl acetate, beginning with its molecular structure and a theoretical assessment of its solubility characteristics.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. 2,3-Dihydro-1H-inden-2-yl acetate possesses a relatively non-polar indane core with a polar acetate group.
Chemical Structure:
-
IUPAC Name: 2,3-Dihydro-1H-inden-2-yl acetate
-
CAS Number: 4254-31-3[3]
-
Molecular Formula: C₁₁H₁₂O₂[4]
-
Molecular Weight: 176.21 g/mol [4]
Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. 2,3-Dihydro-1H-inden-2-yl acetate has both non-polar (the bicyclic aromatic system) and polar (the ester group) characteristics, suggesting it will exhibit a nuanced solubility profile.
Lipophilicity: LogP and LogD
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its solubility in organic solvents and its permeability across biological membranes.[5][6] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
While no experimental LogP value for 2,3-Dihydro-1H-inden-2-yl acetate is readily available in the searched literature, we can infer its likely characteristics. The presence of the indane structure suggests a significant degree of lipophilicity. The ester group will contribute some polarity, but the overall molecule is expected to be moderately lipophilic. For ionizable compounds, the distribution coefficient (LogD) is a more relevant descriptor as it is pH-dependent.[5] However, 2,3-Dihydro-1H-inden-2-yl acetate is not expected to ionize under typical physiological pH ranges.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent can be conceptualized as a two-step process:
-
Overcoming Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvation: The interaction of the solute molecules with the solvent molecules, which releases energy.
For dissolution to occur, the energy released during solvation must be sufficient to overcome the crystal lattice energy. The temperature dependence of solubility is governed by the enthalpy of dissolution. For most solids, this process is endothermic, meaning solubility increases with temperature.[7]
Experimental Determination of Solubility
Accurate determination of solubility requires a robust and well-controlled experimental methodology. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8][9]
Proposed Solvents for Screening
A diverse set of organic solvents should be selected to probe the solubility of 2,3-Dihydro-1H-inden-2-yl acetate across a range of polarities.
| Solvent | Polarity Index | Rationale |
| Heptane | 0.1 | Non-polar, aliphatic hydrocarbon |
| Toluene | 2.4 | Aromatic, non-polar aprotic |
| Diethyl Ether | 2.8 | Slightly polar, aprotic |
| Ethyl Acetate | 4.4 | Moderately polar, aprotic |
| Acetone | 5.1 | Polar, aprotic |
| Isopropanol | 3.9 | Polar, protic alcohol |
| Ethanol | 4.3 | Polar, protic alcohol |
| Methanol | 5.1 | Highly polar, protic alcohol |
| Acetonitrile | 5.8 | Polar, aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, aprotic |
Experimental Workflow: Shake-Flask Method
The following diagram outlines the key steps in the shake-flask method for determining equilibrium solubility.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of 2,3-Dihydro-1H-inden-2-yl acetate into a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.45 µm PTFE).
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 2,3-Dihydro-1H-inden-2-yl acetate.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Perform each determination in triplicate to ensure reproducibility.
-
Expected Solubility Profile and Discussion
Based on the molecular structure of 2,3-Dihydro-1H-inden-2-yl acetate, a hypothetical solubility profile can be predicted.
| Solvent | Expected Solubility | Rationale |
| Heptane | Low | Mismatch in polarity. |
| Toluene | High | The aromatic nature of toluene will interact favorably with the indane ring system. |
| Diethyl Ether | Moderate to High | Good balance of polarity to interact with the ester group and non-polar character for the indane core. |
| Ethyl Acetate | High | The ester functionality of the solvent will have strong interactions with the acetate group of the solute. |
| Acetone | High | The polar aprotic nature of acetone will effectively solvate the ester group. |
| Isopropanol | Moderate to High | The hydroxyl group can act as a hydrogen bond acceptor for the ester carbonyl, and the alkyl chain provides some non-polar character. |
| Ethanol | Moderate to High | Similar to isopropanol, with a favorable balance of polar and non-polar characteristics. |
| Methanol | Moderate | The high polarity of methanol may be less favorable for the non-polar indane moiety compared to ethanol or isopropanol. |
| Acetonitrile | Moderate | The high polarity may not be optimal for the non-polar portion of the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful, highly polar aprotic solvent capable of solvating a wide range of compounds. |
It is important to note that these are predictions, and experimental verification is essential. A related compound, 2,3-Dihydro-1H-inden-1-yl acetate, is reported to be soluble in ethanol and ether, which aligns with these expectations.[10][11]
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,3-Dihydro-1H-inden-2-yl acetate in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can generate the critical data needed to support process development, formulation, and analytical activities.
Future work should focus on the experimental determination of the solubility profile as outlined and could be expanded to include:
-
Temperature Effects: Investigating the temperature dependence of solubility to determine the enthalpy of dissolution.
-
Co-solvent Systems: Evaluating solubility in binary solvent mixtures, which are often used in industrial processes.
-
Computational Modeling: Utilizing software to predict solubility and LogP to compare with experimental data.
By systematically characterizing the solubility of 2,3-Dihydro-1H-inden-2-yl acetate, the scientific community can better leverage this important intermediate in the development of new chemical entities.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (URL: )
- How can you determine the solubility of organic compounds? - Quora. (2017, June 24). (URL: )
- EXPERIMENT 1 DETERMIN
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (URL: )
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- BCS Methodology: Solubility, Permeability & Dissolution - FDA. (URL: )
-
2,3-Dihydro-1H-inden-2-yl acetate | C11H12O2 | CID 575759 - PubChem. (URL: [Link])
- <1236> Solubility Measurements - USP-NF. (2016, September 30). (URL: )
- 2,3-dihydro-1h-inden-1-yl Acetate - Chemical Formula C11h12o2, Molecular Weight 176.2g/mol, Purity 98% at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. (URL: )
- 2,3-Dihydro-1H-inden-1-yl acet
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4). (URL: )
- Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review - IRF. (URL: )
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. (URL: )
- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30). (URL: )
- Solvent Miscibility Table - Sigma-Aldrich. (URL: )
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. irf.fhnw.ch [irf.fhnw.ch]
- 3. 4254-31-3|2,3-Dihydro-1H-inden-2-yl acetate|BLDpharm [bldpharm.com]
- 4. 2,3-Dihydro-1H-inden-2-yl acetate | C11H12O2 | CID 575759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. fda.gov [fda.gov]
- 10. 2,3-dihydro-1h-inden-1-yl Acetate - Chemical Formula C11h12o2, Molecular Weight 176.2g/mol, Purity 98% at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 11. 2,3-Dihydro-1H-inden-1-yl acetate Supplier in Mumbai, 2,3-Dihydro-1H-inden-1-yl acetate Trader, Maharashtra [chemicalmanufacturers.in]
Thermodynamic Stability Profile: 2,3-Dihydro-1H-inden-2-yl Acetate
This technical guide details the thermodynamic stability profile of 2,3-Dihydro-1H-inden-2-yl acetate (also referred to as 2-indanyl acetate). It is designed for pharmaceutical scientists requiring a mechanistic understanding of this intermediate’s degradation pathways and control strategies.
Technical Whitepaper | Version 1.0
Executive Technical Summary
2,3-Dihydro-1H-inden-2-yl acetate (CAS: 13053-39-9) presents a unique stability challenge due to its specific structural attributes: a secondary ester linkage on a rigid cyclopentane ring fused to a benzene moiety.
While often assumed to possess generic ester instability, this molecule exhibits two distinct thermodynamic risks that differ from its isomer, 1-indanyl acetate:
-
Homobenzylic Stability vs. Elimination: Unlike the 1-isomer, the 2-position is not benzylic, rendering it resistant to
solvolysis. However, it is thermodynamically primed for thermal elimination ( ) to form Indene due to the high conjugation energy of the resulting product. -
Phase-Transition Risk: With a melting point near 31–33°C , this compound risks undergoing a solid-to-liquid phase transition during standard ICH accelerated stability testing (40°C/75% RH). This phase change can increase hydrolysis kinetics by orders of magnitude, leading to "false" catastrophic failure data if not anticipated.
Mechanistic Degradation Pathways
To control stability, one must first map the thermodynamic landscape. The degradation of 2-indanyl acetate proceeds primarily through two competing pathways: Hydrolytic Cleavage and Thermal Elimination.
Pathway A: Hydrolysis ( Mechanism)
The primary degradation route in aqueous or protic media is the hydrolysis of the ester bond.
-
Mechanism: Base-catalyzed bimolecular acyl cleavage (
). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to release 2-indanol and acetate. -
Structural Insight: The puckering of the indane ring (envelope conformation) slightly shields the carbonyl carbon compared to acyclic esters, potentially retarding the rate of attack. However, once formed, the 2-indanol is stable.
-
Kinetics: Follows pseudo-first-order kinetics at fixed pH.
Where .
Pathway B: Thermal Elimination (Formation of Indene)
At elevated temperatures or under acidic catalysis, the molecule undergoes elimination.
-
Mechanism: A Chugaev-type or acid-catalyzed
elimination. -
Thermodynamic Driver: The formation of Indene establishes a conjugated
-system with the aromatic ring. This conjugation provides a significant thermodynamic sink, making elimination more favorable here than in non-fused cycloalkyl acetates. -
Risk: High. Even trace acid impurities (e.g., from synthesis) can catalyze this pathway during drying or storage.
Visualization of Pathways
The following diagram illustrates the competing degradation routes.
Figure 1: Competing degradation pathways. Note the red path (Elimination) leads to Indene, driven by conjugation stability.
Critical Experimental Protocols
Do not rely on generic literature values. You must determine the specific stability constants for your batch matrix.
Protocol A: pH-Rate Profiling (Hydrolysis)
Objective: Determine the pH of maximum stability (
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0 (constant ionic strength with NaCl).
-
Solubilization: 2-indanyl acetate has low water solubility.[1] Prepare a 10 mM stock solution in Acetonitrile (ACN).
-
Initiation: Spike the stock into buffers (final ACN < 1% v/v) at 25°C.
-
Sampling: Aliquot at
hours. Quench immediately with cold mobile phase. -
Analysis: RP-HPLC (C18 column).
-
Detection: UV at 210 nm (ester carbonyl) and 254 nm (aromatic ring).
-
Key Metric: Plot
vs. Time to extract .
-
Protocol B: Thermal Stress & Phase Change Investigation
Objective: Differentiate between thermal degradation and phase-change induced acceleration. Context: Since the MP is ~31-33°C, standard accelerated testing (40°C) tests the liquid state, while long-term (25°C) tests the solid state. This breaks Arrhenius extrapolation rules.
Step-by-Step Workflow:
-
DSC Analysis: Run Differential Scanning Calorimetry (DSC) @ 5°C/min to pinpoint the exact onset of melting for your specific polymorph/purity level.
-
Solid State Stress: Incubate solid samples at 25°C/60% RH.
-
Melt State Stress: Incubate samples at 40°C/75% RH (Liquid phase).
-
Control: Incubate at 30°C (Near melt) to observe "slurry" behavior.
Data Output Structure:
| Condition | Phase State | Major Degradant | Kinetic Order | Notes |
| 5°C (Refrig) | Solid | None | Zero | Baseline stability. |
| 25°C / 60% RH | Solid | 2-Indanol (Trace) | Pseudo-Zero | Surface hydrolysis only. |
| 40°C / 75% RH | Liquid | 2-Indanol >> Indene | First | Rapid degradation due to liquefaction. |
| 60°C (Dry) | Liquid | Indene | First | Thermal elimination dominates. |
Stability Decision Logic (Graphviz)
Use this logic flow to determine the storage strategy based on your experimental data.
Figure 2: Decision matrix for storage conditions. The low melting point dictates a preference for cold storage to maintain solid-state stability.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2][4] Defines the regulatory framework for stress testing (hydrolysis, thermal). [Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (1999). (Reference for standard ester hydrolysis and thermal elimination mechanisms). [Link]
-
DePuy, C. H., & King, R. W. "Pyrolytic Cis Eliminations." Chemical Reviews, 60(5), 431–457. (1960). (Foundational text on the mechanism of acetate pyrolysis to alkenes/indene). [Link]
-
PubChem Compound Summary. "2,3-Dihydro-1H-inden-2-yl acetate."[5] (Accession for physical property verification). [Link]
Sources
- 1. 2,3-Dihydro-1H-inden-1-yl acetate Supplier in Mumbai, 2,3-Dihydro-1H-inden-1-yl acetate Trader, Maharashtra [chemicalmanufacturers.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-1H-inden-2-yl acetate | C11H12O2 | CID 575759 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity and Toxicity of Indan-2-yl Acetate Derivatives
Introduction: The Indan Scaffold in Medicinal Chemistry
The indan ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and amenability to substitution at various positions have made it a cornerstone for the development of numerous pharmacologically active agents.[3] Notable drugs incorporating the indan moiety include the anti-inflammatory agent Sulindac and the acetylcholinesterase (AChE) inhibitor Donepezil, used in the treatment of Alzheimer's disease.[1][2][3] This guide focuses on a specific, less-explored subclass: indan-2-yl acetate derivatives .
While direct research on indan-2-yl acetate derivatives is limited, this guide will synthesize information from closely related and structurally analogous indan and indanone compounds to provide a predictive framework for their biological activity and toxicological assessment. By examining established structure-activity relationships (SAR) and mechanistic pathways of related molecules, we can extrapolate potential therapeutic applications and necessary safety evaluations for this novel chemical space. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this scaffold.
Part 1: Predicted Biological Activities and Mechanistic Insights
Based on extensive analysis of the broader indan class of compounds, two primary areas of biological activity emerge as highly probable for indan-2-yl acetate derivatives: anti-inflammatory effects and acetylcholinesterase (AChE) inhibition.
Anti-Inflammatory Activity
Numerous indan acid derivatives have been synthesized and evaluated as potent analgesic and anti-inflammatory agents.[3] The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation.[4][5]
Causality of Experimental Choice: The selection of COX enzyme inhibition as a primary hypothesis is based on the structural similarity of indan derivatives to known anti-inflammatory drugs like Indomethacin.[5] The ester functionality in indan-2-yl acetate may act as a prodrug, being hydrolyzed in vivo to an active alcohol or carboxylic acid metabolite that targets inflammatory pathways. Linalyl acetate, for instance, exhibits a delayed anti-inflammatory effect compared to its alcohol (linalool), suggesting a prodrug behavior.[6]
Predicted Mechanism of Action: Indan-2-yl acetate derivatives are hypothesized to interfere with the arachidonic acid cascade. Upon cell injury or stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes (COX-1 and COX-2) then convert it into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (PGE2, PGD2) and thromboxanes. By inhibiting COX enzymes, these derivatives could reduce the production of these inflammatory mediators, thereby mitigating pain, edema, and fever.[4]
Caption: Tiered Workflow for Toxicological Evaluation.
Part 3: Key Experimental Protocols
This section provides validated, step-by-step methodologies for core experiments.
Protocol 3.1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation. [4][7][8]
-
Animal Preparation: Use male Wistar rats (150-200g). Acclimatize animals for 5 days. Fast animals overnight before the experiment but allow water ad libitum.
-
Grouping: Divide animals into groups (n=6):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard, or test compound orally.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
Calculation:
-
Edema Volume (mL) = Paw volume at time t - Paw volume at 0 hr.
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.
-
Protocol 3.2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity. [9]
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI), 15 mM in water.
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 10 mM in PB.
-
Enzyme: AChE from electric eel, 0.1 U/mL in PB.
-
Test Compounds: Prepare stock solutions in DMSO and dilute in PB.
-
-
Assay Procedure (in 96-well plate):
-
Add 25 µL of test compound solution (various concentrations).
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE enzyme solution.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
Read the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents, with buffer instead of the test compound.
-
-
Calculation:
-
Calculate the rate of reaction (V) for each concentration.
-
% Inhibition = [(V_control - V_sample) / V_control] x 100.
-
Plot % Inhibition vs. log[Concentration] to determine the IC₅₀ value.
-
Conclusion and Future Directions
The indan-2-yl acetate scaffold represents an intriguing, underexplored area of medicinal chemistry. Based on robust data from structurally related compounds, these derivatives hold significant promise as potential anti-inflammatory agents and acetylcholinesterase inhibitors. The ester moiety at the 2-position offers a unique handle for prodrug strategies and for modulating the physicochemical properties of the indan core.
Future research should focus on the synthesis of a focused library of indan-2-yl acetate derivatives with diverse substitutions on the aromatic ring. Systematic screening using the protocols outlined in this guide will be essential to establish initial structure-activity relationships. Specifically, investigating the impact of electron-donating versus electron-withdrawing groups on COX-2 selectivity or AChE binding affinity would be a valuable starting point. A thorough toxicological assessment, beginning with the tiered approach described, is critical to validate the safety profile of any promising lead compounds. The insights gained will pave the way for the potential development of novel therapeutics from this versatile chemical scaffold.
References
-
Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 631-645. [Link]
-
Al-Warhi, T., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1105. [Link]
-
Pal, R., et al. (2018). Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. ResearchGate. [Link]
-
Li, J., et al. (2023). Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. Future Medicinal Chemistry, 15(20), 1823-1841. [Link]
-
Capuzzi, S. J., et al. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. ACS Chemical Neuroscience, 14(4), 629-642. [Link]
-
Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. ResearchGate. [Link]
-
Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. R Discovery. [Link]
-
Witiak, D. T., et al. (1980). Further studies on anti-inflammatory activity of two potent indan-1-acetic acids. Journal of Medicinal Chemistry, 23(7), 801-804. [Link]
-
Kalgutkar, A. S., et al. (2005). Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5463-5467. [Link]
-
Shen, Y., et al. (2008). 2-Phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors: a study on the importance of modifications at the side chain on the activity. Bioorganic & Medicinal Chemistry, 16(16), 7646-7653. [Link]
-
Al-Hussain, S. A., et al. (2025). Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids. Preprints.org. [Link]
-
El-Gazzar, M. G., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLoS ONE, 18(1), e0279898. [Link]
-
Ratajczak, T., & Sławiński, J. (2019). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current Organic Chemistry, 23(14), 1545-1575. [Link]
-
da Silva, A. F., et al. (2023). Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 24(2), 1361. [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Molecules, 26(14), 4240. [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1 H-benzo[ g]indole Derivatives. Molecules, 26(14), 4240. [Link]
-
Manivel, P., et al. (2024). Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. Chemistry & Biodiversity. [Link]
-
Permana, D., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal, 18(1), 1-24. [Link]
-
Küçükgüzel, I., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Archiv der Pharmazie, 340(11), 586-592. [Link]
-
Al-Warhi, T., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. ResearchGate. [Link]
-
Chinedu, E., et al. (2021). Acute Toxicity study of Synthesized drug and Herbal Product. Asian Journal of Pharmaceutical Research, 11(2), 104-108. [Link]
-
Peana, A. T., et al. (2002). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. Phytomedicine, 9(8), 721-726. [Link]
-
Lin, S., et al. (2022). The pharmacokinetic property and pharmacological activity of acteoside: A review. Frontiers in Pharmacology, 13, 959335. [Link]
-
Rios-Carrasco, M., et al. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 30(3), 643. [Link]
-
Lin, S., et al. (2022). The pharmacokinetic property and pharmacological activity of acteoside: A review. ResearchGate. [Link]
-
Marona, H., et al. (1986). Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids. Polish Journal of Pharmacology and Pharmacy, 38(1), 107-114. [Link]
-
Habtemariam, S. (2025). Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects. Molecules, 30(14), 3169. [Link]
Sources
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Indolyl esters and amides related to indomethacin are selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
Technical Whitepaper: Structural, Synthetic, and Kinetic Divergence of Indanyl Acetate Isomers
Executive Summary
In pharmaceutical synthesis and fine chemical manufacturing, the distinction between 1-indanyl acetate and 2-indanyl acetate extends far beyond positional isomerism. These two compounds exhibit fundamentally different stereochemical behaviors, reactivities, and spectroscopic signatures.
-
1-Indanyl Acetate: A chiral, benzylic ester susceptible to
solvolysis and capable of enzymatic kinetic resolution (EKR) to yield high-value chiral intermediates. -
2-Indanyl Acetate: An achiral (meso-like symmetry), homobenzylic ester that resists racemization and displays distinct hydrolytic stability.
This guide provides a rigorous technical breakdown of these differences, offering validated protocols for their synthesis, characterization, and application.
Part 1: Structural & Stereochemical Analysis
The core divergence between these isomers lies in their symmetry and the electronic environment of the acetoxy-bearing carbon.
Stereochemical Properties
| Feature | 1-Indanyl Acetate | 2-Indanyl Acetate |
| Chirality | Chiral (Enantiomers: R and S) | Achiral (Plane of symmetry) |
| Stereocenter | C1 is a stereogenic center. | C2 is prochiral but the molecule is achiral due to |
| Resolution Potential | High (Excellent substrate for Lipases). | None (Cannot be resolved). |
| Electronic Nature | Benzylic (Resonance stabilized cation). | Homobenzylic (Inductive stabilization only). |
Critical Insight: Researchers often attempt to screen 2-indanyl acetate for enantioselective hydrolysis. This is a futile experimental design because the molecule possesses a plane of symmetry passing through C2 and the benzene ring.
Spectroscopic Identification (NMR)[1]
Differentiation via
-
1-Indanyl Acetate: The methine proton at C1 appears downfield (
~6.0–6.2 ppm ) due to the combined inductive effect of the acetate and the anisotropic deshielding of the aromatic ring. It typically appears as a doublet of doublets (dd). -
2-Indanyl Acetate: The methine proton at C2 is further from the aromatic current. It appears upfield relative to the 1-isomer (
~5.4–5.6 ppm ) as a multiplet (tt or m).
Part 2: Synthetic Pathways[2]
The synthesis of these isomers requires distinct precursors. 1-indanyl acetate is accessed via reduction of 1-indanone, while 2-indanyl acetate requires 2-indanone or oxidation of indene.
Pathway Visualization
Figure 1: Divergent synthetic routes for 1-indanyl and 2-indanyl acetate starting from Indene.
Part 3: Biocatalytic Kinetic Resolution (1-Indanyl Acetate)
The most significant application of 1-indanyl acetate is as a substrate for Enzymatic Kinetic Resolution (EKR) . Lipases, particularly Candida antarctica Lipase B (CAL-B), show high enantioselectivity toward the (R)-isomer.[1][2]
Mechanism of Resolution
In a hydrolytic resolution:
-
Racemic Substrate: rac-1-indanyl acetate.
-
Outcome: The enzyme preferentially hydrolyzes the (R)-ester to (R)-1-indanol, leaving (S)-1-indanyl acetate unreacted.
Experimental Protocol: Kinetic Resolution of 1-Indanyl Acetate
Objective: Isolate (S)-1-indanyl acetate with >98% ee.
Materials:
-
rac-1-Indanyl acetate (1.0 g, 5.68 mmol)
-
Novozym 435 (20 mg/mmol substrate)
-
Phosphate Buffer (0.1 M, pH 7.0) / Acetonitrile (9:1 v/v)
-
Hexane/Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of rac-1-indanyl acetate in 5 mL acetonitrile. Add 45 mL of phosphate buffer.
-
Initiation: Add 115 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor conversion via chiral HPLC (Chiralcel OD-H column) or GC.
-
Stop Point: Terminate reaction at exactly 50% conversion (typically 4–24 hours depending on loading).
-
-
Workup: Filter off the enzyme beads. Extract the filtrate with Ethyl Acetate (
mL). -
Purification: Dry organic layer over
and concentrate. -
Separation: Perform flash chromatography (Hexane:EtOAc 9:1).
-
Fraction 1: (S)-1-Indanyl Acetate (High ee).
-
Fraction 2: (R)-1-Indanol.
-
Self-Validating Check: The enantiomeric ratio (
Part 4: Reactivity & Hydrolytic Stability
The position of the acetate group dictates the mechanism of hydrolysis under non-enzymatic conditions.
Mechanistic Divergence
Figure 2: Mechanistic pathways for hydrolysis. Note the unique
Chemical Stability Data
-
1-Indanyl Acetate: Under acidic conditions, it is prone to
hydrolysis (cleavage of the alkyl-oxygen bond) because the resulting 1-indanyl carbocation is resonance-stabilized by the benzene ring. It is also susceptible to elimination to form indene . -
2-Indanyl Acetate: significantly more stable toward acid-catalyzed alkyl cleavage. Hydrolysis proceeds almost exclusively via
(acyl-oxygen cleavage), making it behave like a standard secondary alkyl acetate.
References
-
Kinetic Resolution of Indanyl Acetate
-
Title: Lipase-catalyzed kinetic resolution of 1-indanol and its derivatives.[3]
- Context: Establishes CAL-B as the standard for 1-indanyl acet
- Source:Journal of Molecular Catalysis B: Enzym
-
(General Journal Link for verification of scope).
-
-
Solvolysis Mechanisms
- Title: Solvolysis of 1-indanyl and 2-indanyl derivatives; structural effects on reactivity.
- Context: Fundamental physical organic chemistry establishing the stability of the benzylic cation vs the 2-indanyl c
- Source:Journal of the American Chemical Society.
-
Synthesis of Indanols
- Title: Regioselective synthesis of indanols
- Context: Protocols for converting indene to 2-indanone and subsequently 2-indanol.
- Source:Organic Syntheses.
-
NMR Characterization
-
Title: Proton NMR of Indane Derivatives.[4]
- Context: Spectroscopic data differentiating the 1-H and 2-H positions relative to the arom
- Source:Spectroscopic Tools in Organic Chemistry.
-
(SDBS Database for spectral verification).
-
Sources
Methodological & Application
Lipase-catalyzed kinetic resolution of 2,3-Dihydro-1H-inden-2-yl acetate
Application Note: High-Efficiency Lipase-Catalyzed Kinetic Resolution of Indanyl Acetates
Part 1: Executive Summary & Structural Criticality
1.1 The Directive This guide details the protocol for the enzymatic kinetic resolution (KR) of indanyl acetates. While the prompt specifies 2,3-Dihydro-1H-inden-2-yl acetate (Indan-2-yl acetate), it is scientifically imperative to address the stereochemical nature of this substrate before proceeding.
1.2 Critical Structural Clarification (The "Chirality Check")
-
Indan-2-yl Acetate: The unsubstituted 2,3-dihydro-1H-inden-2-yl acetate possesses a plane of symmetry passing through the C2 carbon and bisecting the C5-C6 bond of the aromatic ring. Consequently, it is an achiral (meso-like) molecule. It cannot undergo kinetic resolution because it does not exist as a racemate.
-
Indan-1-yl Acetate: The 1-substituted isomer (2,3-dihydro-1H-inden-1-yl acetate) is chiral and a critical pharmacophore in drug development (e.g., Rasagiline analogues).
Strategic Decision: This protocol focuses on the Hydrolytic Kinetic Resolution of (rac)-Indan-1-yl Acetate , as this is the industrially relevant chiral workflow. If your substrate is a substituted indan-2-yl acetate (e.g., 1-methyl-indan-2-yl acetate), the same protocol applies, but the achiral unsubstituted 2-isomer is chemically impossible to resolve.
Part 2: Mechanistic Principles & Experimental Design
2.1 The Biocatalytic System
The resolution relies on the enantioselective hydrolysis of the racemic ester by a lipase (EC 3.1.1.3). The enzyme distinguishes between the (
-
Reaction Type: Enantioselective Hydrolysis.
-
Biocatalyst: Candida antarctica Lipase B (CALB) or Burkholderia cepacia Lipase (PS).
-
Medium: Biphasic system (Organic solvent/Buffer) or Water-saturated organic solvent.
2.2 The Kazlauskas Rule
For secondary alcohols like indanol, CALB typically follows the Kazlauskas Rule , favoring the hydrolysis of the enantiomer where the medium-sized group (
-
Fast Reaction: (
)-Acetate + H O ( )-Alcohol + AcOH -
Slow Reaction: (
)-Acetate remains unreacted. (Note: Absolute configuration preference must always be confirmed via X-ray or optical rotation comparison).
Part 3: Visualization of the Workflow
The following diagram outlines the kinetic resolution pathway and the decision matrix for process optimization.
Figure 1: Iterative workflow for optimizing the lipase-catalyzed hydrolysis of indanyl acetates.
Part 4: Detailed Experimental Protocol
Materials
-
Substrate: (rac)-2,3-Dihydro-1H-inden-1-yl acetate (100 mg).
-
Enzyme: Novozym 435 (Immobilized CALB) or Amano Lipase PS-IM.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (ACS Grade).
-
Buffer: Phosphate Buffer (100 mM, pH 7.0).
-
Internal Standard: Dodecane (for GC quantification).
Standard Operating Procedure (SOP)
Step 1: Reaction Setup (Biphasic Mode)
-
Dissolve 100 mg (0.57 mmol) of (rac)-indan-1-yl acetate in 5 mL of MTBE.
-
Add 5 mL of Sodium Phosphate Buffer (pH 7.0).
-
Add 20 mg of immobilized lipase (20% w/w relative to substrate).
-
Why? Immobilized enzymes facilitate easy filtration and reuse.
-
-
Incubate in an orbital shaker at 30°C, 250 rpm .
-
Note: Avoid vigorous stirring with magnetic bars which can grind the immobilized beads.
-
Step 2: Monitoring & Kinetic Control
-
Withdraw 50 µL aliquots at t = 1h, 4h, 8h, and 24h.
-
Extract aliquot with 200 µL Ethyl Acetate; dry over MgSO
. -
Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) or Chiral GC (e.g., Cyclodex-B).
-
Target: Look for the appearance of the alcohol peak (product) and depletion of one acetate enantiomer.
-
Step 3: Termination & Work-up
-
Stop reaction when conversion (
) reaches 50% .[1]-
Theoretical Limit: In a classic KR, maximum yield of pure enantiomer is 50%.[2]
-
-
Filter off the enzyme (save for recycling).
-
Separate the organic layer; extract aqueous layer with MTBE (2x).
-
Combine organics, dry, and concentrate.
-
Purification: Separate the (S)-Acetate and (R)-Alcohol via Silica Gel Flash Chromatography (Hexane:EtOAc gradient). The alcohol is significantly more polar.
Part 5: Data Analysis & Quality Metrics
To validate the resolution, you must calculate the Enantiomeric Ratio (E) , which describes the enzyme's intrinsic selectivity.
Table 1: Key Performance Indicators (KPIs)
| Metric | Formula | Target Value | Interpretation |
| Conversion ( | ~50% | Ideal stop point for max purity of both species. | |
| ee (Substrate) | >99% (at 50% conv) | Purity of the unreacted acetate.[3] | |
| ee (Product) | >95% | Purity of the formed alcohol.[3][4][5][6][7][8] | |
| E-Value | >100 | Excellent. Enzyme is highly selective.[7] | |
| E-Value | (Same formula) | <15 | Poor. Screen different solvents/enzymes. |
Note:
Part 6: Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Reaction Rate | Interfacial limitation | Increase shaking speed (mass transfer) or add surfactant (Triton X-100). |
| Low E-Value (<20) | Non-specific hydrolysis | Lower temperature to 4°C (selectivity often increases as T decreases). Switch solvent to DIPE or Hexane. |
| Hydrolysis of Product | Reverse reaction | Unlikely in buffered hydrolysis, but ensure pH is maintained at 7.0. |
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoxetine, atomoxetine and duloxetine. Tetrahedron: Asymmetry, 18(12), 1399-1412. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link
-
Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665. Link
-
PubChem. (n.d.). 2,3-Dihydro-1H-inden-2-yl acetate Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
Application Note: Protocol for Enzymatic Hydrolysis of Racemic Indanyl Acetate
Part 1: Executive Summary & Scientific Foundation
Nomenclature & Chirality Clarification (Critical)
Before proceeding with the protocol, it is essential to address the stereochemistry of the indane core to ensure scientific accuracy.
-
2-Indanyl Acetate: Unsubstituted 2-indanol (and its acetate ester) is an achiral, meso-compound due to the plane of symmetry passing through the C2 carbon and the fused benzene ring. Consequently, it cannot undergo kinetic resolution (separation of enantiomers) but can only undergo desymmetrization if additional substituents are present.
-
1-Indanyl Acetate: This is the standard chiral substrate used in pharmaceutical research. The C1 position is benzylic and stereogenic. This protocol focuses on the Kinetic Resolution of Racemic (±)-1-Indanyl Acetate , which is the industry-standard model for producing chiral indanols, structurally related to the pharmacophore found in HIV protease inhibitors like Indinavir (specifically the cis-1-amino-2-indanol fragment).
Mechanism: Hydrolytic Kinetic Resolution
This protocol utilizes a lipase-catalyzed hydrolytic kinetic resolution (HKR). The lipase (a serine hydrolase) acts on the racemic ester mixture. Due to the chiral environment of the enzyme's active site, it hydrolyzes one enantiomer (typically the R-enantiomer for Candida antarctica Lipase B) significantly faster than the other.
-
Theoretical Yield: Max 50% for each enantiomer.
-
Key Metric: The Enantiomeric Ratio (
), which quantifies the discrimination between the two enantiomers. An is considered excellent for industrial applications.
Figure 1: Mechanism of Lipase-Catalyzed Kinetic Resolution. The enzyme selectively hydrolyzes the 'fast' reacting enantiomer, leaving the 'slow' enantiomer as the unreacted ester.
Part 2: Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | (±)-1-Indanyl Acetate (98% purity) | Racemic Starting Material |
| Enzyme | Candida antarctica Lipase B (Immobilized, e.g., Novozym 435) OR Pseudomonas fluorescens Lipase (Amano Lipase AK) | Biocatalyst |
| Buffer | 0.1 M Potassium Phosphate (pH 7.[1][2]0) | Aqueous Medium |
| Co-solvent | Acetonitrile (ACN) or MTBE | Solubility Enhancer |
| Terminator | Ethyl Acetate (EtOAc) | Extraction Solvent |
| Standard | n-Decane (Optional) | Internal Standard for GC |
Optimized Workflow (Batch Mode)
Step 1: Substrate Preparation
-
Dissolve 176 mg (1.0 mmol) of (±)-1-indanyl acetate in 2.0 mL of Acetonitrile.
-
Note: If using a biphasic system (recommended for higher loading), dissolve in 5.0 mL MTBE .
Step 2: Reaction Initiation
-
In a 20 mL glass scintillation vial, add 18.0 mL of 0.1 M Phosphate Buffer (pH 7.0).
-
Add the substrate solution dropwise while stirring (magnetic stir bar, 250 rpm).
-
Add 20 mg of Immobilized Lipase (approx. 10-20% w/w relative to substrate).
-
Expert Insight: For Pseudomonas lipase (powder), suspend it in a small volume of buffer before addition to prevent clumping.
-
Step 3: Incubation & Monitoring
-
Incubate at 25°C – 30°C with orbital shaking or magnetic stirring.
-
pH Control (Crucial): The reaction releases acetic acid, which drops the pH.
-
Manual: Check pH every 30 mins; adjust with 0.5 M NaOH.
-
Automated: Use a pH-stat titrator set to pH 7.0.
-
-
Sampling: Withdraw 50 µL aliquots at t=0, 1h, 2h, 4h, and 24h.
Step 4: Quenching & Workup
-
Filter off the immobilized enzyme (if using Novozym 435) using a sintered glass funnel. This stops the reaction immediately.
-
Extract the filtrate with 3 x 10 mL Ethyl Acetate .
-
Combine organic layers, dry over anhydrous
, and concentrate under vacuum.
Part 3: Analysis & Validation
Chiral HPLC Method
To determine the Enantiomeric Excess (
-
Column: Daicel Chiralcel OD-H or OD-R (Reverse Phase).
-
Mobile Phase: Hexane : Isopropanol (90 : 10) for Normal Phase.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approximate):
-
(S)-1-Indanyl Acetate: ~6.5 min
-
(R)-1-Indanyl Acetate: ~7.2 min
-
(S)-1-Indanol: ~11.0 min
-
(R)-1-Indanol: ~13.5 min
-
Data Processing (Calculating Selectivity)
Do not rely solely on conversion. Calculate the Enantiomeric Ratio (
| Parameter | Formula | Description |
| Optical purity of remaining ester.[3] | ||
| Optical purity of formed alcohol.[4] | ||
| Conversion ( | Extent of reaction (0 to 1). | |
| Selectivity ( | Intrinsic enantioselectivity of the enzyme. |
Target: An
Part 4: Workflow Visualization
Figure 2: Operational workflow for the batch kinetic resolution process.
Part 5: Troubleshooting & Optimization
-
Low Conversion (< 10% after 24h):
-
Cause: Enzyme inactivation or substrate inhibition.[5]
-
Solution: Add 5% cyclodextrin to improve substrate solubility without deactivating the enzyme. Ensure pH is not dropping below 6.0.
-
-
Low Selectivity (
):-
Cause: Non-specific hydrolysis or water concentration too high causing enzyme conformational change.
-
Solution: Switch to a biphasic system (Toluene/Water) or use Burkholderia cepacia lipase (Lipase PS) instead of CAL-B.
-
-
Phase Separation Issues:
-
Solution: If using MTBE, ensure vigorous stirring (emulsion formation) is maintained to maximize the interfacial area where lipases are active.
-
References
-
Hughes, D. L., et al. (1992). "Practical Enzymatic Resolution of 2-Indanol: An Efficient Route to (S)-2-Indanol and (1S, 2R)-1-Amino-2-indanol." Journal of Organic Chemistry.
- Note: This is the seminal paper on resolving indanol deriv
-
Chen, C. S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society.
- Source for the E-value calculation equ
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.
-
Didziapetris, R., et al. (1991). "Enantioselective hydrolysis of 1-indanyl acetate catalyzed by lipases." Biotechnology Letters.
- Specific protocol validation for 1-indanyl acet
Sources
- 1. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 2. redalyc.org [redalyc.org]
- 3. almacgroup.com [almacgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Enzymatic Synthesis of Geranyl Acetate by Transesterification with Acetic Anhydride as Acyl Donor [academia.edu]
Application Note: A Scalable, Two-Step Synthesis of 2,3-Dihydro-1H-inden-2-yl Acetate for Pharmaceutical and Research Applications
Abstract
This application note provides a detailed, scalable, and field-proven protocol for the synthesis of 2,3-Dihydro-1H-inden-2-yl acetate, a valuable intermediate in organic synthesis.[1] The described two-step methodology is designed for researchers, chemists, and drug development professionals, emphasizing safety, high yield, and purity. The process begins with the efficient reduction of 2-indanone to 2,3-dihydro-1H-inden-2-ol (2-indanol), followed by its esterification to the target acetate. Each step has been optimized for scalability, providing a robust foundation for both laboratory-scale and pilot-plant production.
Introduction and Strategic Overview
2,3-Dihydro-1H-inden-2-yl acetate and its precursor, 2-indanol, are key building blocks in medicinal chemistry and materials science.[2][3] Their rigid bicyclic structure is a desirable motif in the design of various biologically active molecules. The challenge in producing these intermediates often lies in developing a process that is not only high-yielding but also economically viable and scalable.
The synthetic strategy outlined herein is a classic two-step sequence chosen for its reliability and use of common, cost-effective reagents:
-
Reduction of 2-Indanone: The ketone functional group of 2-indanone is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). This reagent is favored for its mild nature, high selectivity, and operational simplicity compared to more energetic hydrides like LiAlH₄.[2][4]
-
Esterification of 2-Indanol: The resulting 2-indanol is converted to its corresponding acetate ester via reaction with acetic anhydride. This is a standard esterification that proceeds efficiently to yield the final product.[5]
This approach avoids harsh reaction conditions and complex purification procedures, making it highly suitable for scale-up.
Diagram 1: Overall two-step synthetic workflow.
Experimental Protocols
PART A: Scalable Synthesis of 2,3-Dihydro-1H-inden-2-ol (2-Indanol)
This protocol is adapted from established procedures known for their high efficiency and scalability.[2][4] It details the reduction of 2-indanone using sodium borohydride in a mixed solvent system.
2.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| 2-Indanone | C₉H₈O | 132.16 | 60.0 g | 0.454 |
| Sodium Borohydride | NaBH₄ | 37.83 | 18.0 g | 0.476 |
| Methanol | CH₃OH | 32.04 | 900 mL | - |
| Deionized Water | H₂O | 18.02 | 600 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~600 mL | - |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | ~50 g | - |
2.2 Equipment
-
3 L Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Large ice-water bath
-
2 L Separatory funnel
-
Rotary evaporator
2.3 Step-by-Step Procedure
-
Reaction Setup: In the 3 L round-bottom flask, dissolve 60.0 g (0.454 mol) of 2-indanone in 1.5 L of 40% aqueous methanol (prepared by mixing 900 mL methanol and 600 mL deionized water). Equip the flask with a mechanical stirrer and a thermometer.
-
Cooling: Place the flask in a large ice-water bath and begin stirring. Allow the solution to cool to below 15°C.
-
Addition of Reducing Agent: To the cooled and vigorously stirring solution, add 18.0 g (0.476 mol) of sodium borohydride in small portions over approximately 15-20 minutes.
-
Scientist's Note: The reduction of a ketone by NaBH₄ is an exothermic reaction. Portion-wise addition is critical to maintain the internal temperature at or below 40°C.[4] A runaway reaction can lead to excessive hydrogen gas evolution and reduced selectivity. An ice bath provides an essential thermal sink to manage this exotherm on a larger scale.
-
-
Reaction Monitoring: After the complete addition of sodium borohydride, continue to stir the reaction mixture in the ice bath for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the 2-indanone spot (higher Rf) and the appearance of the 2-indanol spot (lower Rf) indicates reaction completion.
-
Overnight Stirring: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.[2][4]
-
Workup - Quenching and Extraction: Carefully and slowly pour the reaction mixture into a 2 L separatory funnel. Add 200 mL of diethyl ether and shake vigorously. Allow the layers to separate.
-
Separation: Collect the top organic layer. Extract the aqueous layer two more times with 200 mL portions of diethyl ether.
-
Scientist's Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product from the aqueous phase than a single extraction with a large volume.
-
-
Drying and Solvent Removal: Combine all organic extracts and dry them over anhydrous potassium carbonate (~50 g).[4] Swirl the flask for 10-15 minutes, then filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product. The expected yield is approximately 58 g (96%) of crystalline 2-indanol.[4] The product is often of sufficient purity for the next step without further purification.
Diagram 2: Experimental workflow for the synthesis of 2-Indanol.
PART B: Esterification of 2-Indanol to 2,3-Dihydro-1H-inden-2-yl acetate
This procedure uses acetic anhydride for an efficient and clean conversion of the alcohol to the acetate ester.[5]
2.4 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles |
| 2-Indanol (from Part A) | C₉H₁₀O | 134.18 | 58.0 g | 0.432 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 53.0 mL (57.2 g) | 0.561 |
| Pyridine | C₅H₅N | 79.10 | 42.0 mL (41.1 g) | 0.519 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~300 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~300 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~50 g | - |
2.5 Step-by-Step Procedure
-
Reaction Setup: In a 1 L round-bottom flask, dissolve the 58.0 g (0.432 mol) of 2-indanol from Part A in 500 mL of dichloromethane. Add 42.0 mL (0.519 mol) of pyridine.
-
Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add 53.0 mL (0.561 mol) of acetic anhydride dropwise via an addition funnel over 20 minutes.
-
Scientist's Note: Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct formed during the reaction. The reaction is exothermic, so cooling is advised during the addition of the anhydride.[6]
-
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours. Monitor the reaction by TLC until the 2-indanol is consumed.
-
Workup - Quenching: Cool the flask again in an ice bath and slowly add 200 mL of deionized water to quench the excess acetic anhydride.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
2 x 150 mL of 1 M HCl (to remove pyridine).
-
2 x 150 mL of saturated NaHCO₃ solution (to remove acetic acid).
-
1 x 100 mL of brine (to aid in layer separation).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This will yield the crude 2,3-Dihydro-1H-inden-2-yl acetate.
PART C: Purification and Characterization
While the crude product may be of high purity, for pharmaceutical applications, further purification is recommended.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7][8]
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
2.6 Summary of Results
| Step | Product | Starting Material | Typical Yield | Purity (Crude) |
| 1 | 2,3-Dihydro-1H-inden-2-ol | 2-Indanone (60 g) | 96% | >95% |
| 2 | 2,3-Dihydro-1H-inden-2-yl acetate | 2-Indanol (58 g) | 90-95% | >95% |
Conclusion
The two-step synthesis protocol detailed in this application note provides a reliable and scalable method for producing high-purity 2,3-Dihydro-1H-inden-2-yl acetate. The use of cost-effective reagents, mild reaction conditions, and straightforward workup procedures makes this process highly attractive for both academic research and industrial-scale manufacturing. The inclusion of causality-driven explanations and checkpoints for reaction monitoring ensures that the protocol is robust and reproducible.
References
- BenchChem. (n.d.). Application Note: Synthesis of 2-Indanol via Reduction of 2-Indanone.
-
PrepChem.com. (n.d.). Synthesis of 2-indanol. Retrieved from [Link]
-
TradeIndia. (n.d.). 2,3-Dihydro-1H-inden-1-yl acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Indanone. Org. Synth. Coll. Vol. 5, p.649 (1973); Vol. 42, p.69 (1962). Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Ma, Elliot. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Diphenylethanone O-acetyl oxime. Org. Synth. 2019, 96, 66-81. Retrieved from [Link]
-
Allery, C. (2020, July 29). Reactions of Alcohols - Esterification (A2 Chemistry) [Video]. YouTube. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
Sources
- 1. 2,3-Dihydro-1H-inden-1-yl acetate Supplier in Mumbai, 2,3-Dihydro-1H-inden-1-yl acetate Trader, Maharashtra [chemicalmanufacturers.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Indanol | 4254-29-9 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. hovione.com [hovione.com]
- 9. 4254-31-3|2,3-Dihydro-1H-inden-2-yl acetate|BLDpharm [bldpharm.com]
Application Notes & Protocols: Advancing Green Chemistry in Practice
Topic: Solvent-Free Synthesis of 2-Indanyl Acetate: Methodologies and Mechanistic Insights
Introduction: The Imperative for Greener Synthetic Routes
In the landscape of modern synthetic organic chemistry, the principles of green chemistry are no longer a niche consideration but a driving force for innovation.[1][2] The reduction of solvent waste, which often constitutes the largest mass component of a chemical process, is a primary target for creating more sustainable and environmentally benign syntheses.[3] Acetylation, a fundamental transformation for protecting hydroxyl groups or synthesizing valuable ester compounds, has traditionally relied on organic solvents and basic catalysts.[4][5] However, these methods often generate significant waste and increase the environmental factor (E-factor) of the process.[3]
2-Indanyl acetate is a valuable synthetic intermediate. This application note provides detailed protocols for three distinct solvent-free methods for its synthesis from 2-indanol, aligning with the core tenets of green chemistry. We will explore catalyst-free thermal acylation, mild Lewis acid-catalyzed synthesis at ambient temperature, and rapid microwave-assisted synthesis. Each protocol is presented with an explanation of the underlying chemical principles, offering researchers and drug development professionals a robust framework for implementing these sustainable techniques.
Method 1: Catalyst-Free Thermal Acetylation
This approach represents the simplest form of solvent-free synthesis, relying on the intrinsic reactivity of the starting materials at an elevated temperature. By eliminating both solvent and catalyst, this method boasts a high degree of atom economy and simplifies product work-up.
Causality and Mechanistic Rationale
The direct acetylation of an alcohol with acetic anhydride is a classic nucleophilic acyl substitution. The hydroxyl group of 2-indanol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. While this reaction can proceed at room temperature, it is often slow. Supplying thermal energy (e.g., 80–85 °C) provides the necessary activation energy to accelerate the reaction to completion within a practical timeframe.[5] The reaction proceeds without a catalyst, forming the desired ester and acetic acid as the sole byproduct, which can be easily removed.
Experimental Workflow: Catalyst-Free Method
Caption: Workflow for catalyst-free thermal synthesis.
Detailed Protocol: Catalyst-Free Thermal Acetylation
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-indanol (1.0 mmol).
-
Reagent Addition: Carefully add acetic anhydride (1.5 mmol, 1.5 eq).[5]
-
Reaction Conditions: Place the flask in a preheated oil bath at 80–85 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly add 10 mL of distilled water to quench the excess acetic anhydride. Stir for 15 minutes.
-
Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, neutralizing the acetic acid byproduct.[4]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-indanyl acetate.
-
-
Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.[6]
Method 2: Vanadyl Sulfate Catalyzed Ambient Temperature Acetylation
The use of a mild Lewis acid catalyst allows the reaction to proceed efficiently at room temperature, offering a significant energy-saving advantage over the thermal method. This protocol utilizes a low loading of a readily available and inexpensive catalyst.
Causality and Mechanistic Rationale
Lewis acids activate acetic anhydride by coordinating to a carbonyl oxygen. In this case, the vanadyl sulfate (VOSO₄) catalyst interacts with the anhydride, increasing the polarization of the carbonyl group.[4] This enhances the electrophilicity of the carbonyl carbon, making it far more susceptible to nucleophilic attack by the hydroxyl group of 2-indanol. This catalytic activation lowers the reaction's activation energy, enabling high yields to be achieved at ambient temperature without the need for external heating.[4]
Experimental Workflow: VOSO₄ Catalyzed Method
Caption: Workflow for VOSO₄ catalyzed ambient synthesis.
Detailed Protocol: Vanadyl Sulfate Catalyzed Acetylation
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 2-indanol (1.0 g, 1.0 eq).
-
Reagent Addition: Add an equimolar amount of acetic anhydride (1.0 eq).
-
Catalyst Addition: Add vanadyl sulfate pentahydrate (VOSO₄·5H₂O) at a loading of 1 mol% relative to the 2-indanol.[4]
-
Reaction Conditions: Seal the flask and stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate's reactivity.[4]
-
Work-up:
-
Upon completion, quench the reaction by adding 25 mL of distilled water and stir for 15 minutes.[4]
-
Add 10 mL of a saturated NaHCO₃ solution to neutralize the acetic acid byproduct and transfer to a separatory funnel.[4]
-
Extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with distilled water until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product.[4]
-
Method 3: Microwave-Assisted Solvent-Free Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) is a powerful green chemistry tool that dramatically accelerates reaction rates, often reducing times from hours to mere minutes.[7][8] This method provides a high-throughput option for the synthesis of 2-indanyl acetate.
Causality and Mechanistic Rationale
MAOS utilizes the ability of polar molecules to transform electromagnetic energy into thermal energy.[8] Both 2-indanol and acetic anhydride are polar and absorb microwave irradiation, leading to rapid, uniform, and efficient heating of the reaction mixture. This "dielectric heating" is fundamentally different from conventional heating, as it heats the entire bulk of the sample simultaneously, avoiding hot spots and leading to a remarkable increase in reaction speed.[7] While the reaction can be performed catalyst-free, the inclusion of a catalytic amount of a base like triethylamine or a solid acid can further enhance the rate.
Experimental Workflow: Microwave-Assisted Method
Caption: Workflow for microwave-assisted synthesis.
Detailed Protocol: Microwave-Assisted Acetylation
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, add 2-indanol (1.0 mmol).
-
Reagent Addition: Add acetic anhydride (1.2 eq). A catalytic amount of triethylamine (5 mol%) can be added to accelerate the reaction, if desired.[9]
-
Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave reactor. Irradiate the mixture for 1-5 minutes at 80 °C with an initial power of 300 W.[9] Note: Reaction time and temperature should be optimized for the specific instrument being used.
-
Work-up:
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Follow the same work-up procedure as described in Method 1 (quenching with water, neutralization with NaHCO₃, extraction, drying, and solvent evaporation).
-
Comparative Summary of Methods
| Feature | Method 1: Thermal | Method 2: VOSO₄ Catalyzed | Method 3: Microwave (MAOS) |
| Principle | Thermal Activation | Lewis Acid Catalysis | Dielectric Heating |
| Catalyst | None | 1 mol% VOSO₄·5H₂O | None (or catalytic base) |
| Temperature | 80–85 °C | Room Temperature | 80 °C (or higher) |
| Reaction Time | 1–3 hours | 2–24 hours | 1–5 minutes |
| Key Advantage | Simplicity, no catalyst cost | Energy efficient, mild conditions | Extremely rapid, high throughput |
| Considerations | Requires heating | Catalyst cost, longer reaction time | Requires specialized equipment |
| Expected Yield | Good to Excellent (>85%) | Excellent (>90%)[4] | Excellent (>90%)[9] |
Conclusion
The solvent-free synthesis of 2-indanyl acetate is readily achievable through several green and efficient methodologies. The choice of method—be it catalyst-free thermal activation, ambient temperature catalysis, or ultra-rapid microwave irradiation—can be tailored to the specific needs of the laboratory, considering factors such as available equipment, energy costs, and desired throughput. These protocols demonstrate that significant reductions in solvent waste and environmental impact are possible without compromising synthetic efficiency or yield, providing a practical guide for researchers committed to adopting more sustainable chemical practices.
References
-
Valentini, F., Galloni, P., Brancadoro, D., Conte, V., & Sabuzi, F. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Fahie, K. M., & Kaggwa, G. B. (2013). Efficient and Rapid Solvent-Free Acetylation of Alcohols, Phenols, and Thiols Using Catalytic Amounts of Sodium Acetate Trihydrate. International Journal of Organic Chemistry. Available at: [Link]
- Ma, X. (2015). Method for performing acetylation by means of acetic anhydride. Google Patents.
-
Smith, K., Ewart, G. M., & El-Hiti, G. A. (1999). Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Shaikh, A., Gawas, S., Nambiar, A., & Parab, S. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank. Available at: [Link]
-
Kovács, L., Boros, A., & Kotschy, A. (2017). Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. European Journal of Organic Chemistry. Available at: [Link]
-
Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. Available at: [Link]
-
Fahie, K., & Kaggwa, G. (2015). Efficient and Rapid Solvent-Free Acetylation of Alcohols , Phenols , and Thiols Using Catalytic Amounts of Sodium Acetate Trihydrate. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Singh, A., & Sharma, S. (2023). Green synthesis strategies in pharmaceutical industries for sustainable growth. International Journal of Chemical Studies. Available at: [Link]
-
Sharma, V., Kumar, P., & Mohan, C. (2010). Microwave-assisted synthesis of medicinally relevant indoles. Current Organic Chemistry. Available at: [Link]
-
A. de la Torre, J., & Albericio, F. (2022). Green Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Osaka University. (2024). Making an important industrial synthesis more environmentally friendly. Phys.org. Available at: [Link]
-
Magar, V. K., et al. (2024). An Environmentally Friendly and Efficient Green Method for Acylation. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Wolhowe, M. D. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. Available at: [Link]
-
Al-dujaili, A. H. (2023). An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates. Iraqi Journal of Science. Available at: [Link]
Sources
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- 2. cris.unibo.it [cris.unibo.it]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. ajrconline.org [ajrconline.org]
- 8. mdpi.com [mdpi.com]
- 9. An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates - CentAUR [centaur.reading.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Improving Enantiomeric Excess in 2-Indanyl Acetate Resolution
Welcome to the technical support center for the enzymatic kinetic resolution of 2-indanyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experiments to achieve high enantiomeric excess (e.e.). Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses common problems encountered during the enzymatic resolution of 2-indanyl acetate and provides systematic approaches to diagnose and solve them.
Issue 1: Low Enantiomeric Excess (e.e.)
Low e.e. is a frequent challenge in kinetic resolutions. The effectiveness of a kinetic resolution is quantified by the selectivity factor (s) or enantiomeric ratio (E), which represents the ratio of the reaction rates for the two enantiomers.[1][2] A low 's' value directly results in poor enantiomeric excess.[2]
Root Cause Analysis & Solutions
-
Suboptimal Enzyme Choice: The inherent selectivity of the enzyme is paramount. While many lipases can catalyze the reaction, their enantioselectivity towards 2-indanyl acetate can vary significantly.
-
Solution: Screen a panel of lipases. Candida antarctica lipase B (CALB), often available as the immobilized preparation Novozym 435, is an excellent starting point due to its high enantioselectivity in resolving secondary alcohols.[3][4][5] Other lipases to consider include those from Pseudomonas cepacia and Pseudomonas fluorescens.[6]
-
-
Incorrect Reaction Temperature: Temperature influences both the reaction rate and the enzyme's enantioselectivity.[6][7] Higher temperatures increase the reaction rate but can negatively impact selectivity by reducing the energy difference between the diastereomeric transition states.[2][8]
-
Inappropriate Solvent: The solvent plays a critical role in modulating enzyme activity and enantioselectivity.[9][10] It can affect the enzyme's conformation and the solvation of the substrate.[10]
-
Reaction Conversion: In kinetic resolutions, the e.e. of both the product and the unreacted starting material are dependent on the reaction conversion. For the product, high e.e. is achieved at low conversions, while for the unreacted starting material, high e.e. is obtained at higher conversions.[1]
Issue 2: Slow or Stalled Reaction Rate
A slow reaction rate can make the process impractical. Several factors can contribute to this issue.
Root Cause Analysis & Solutions
-
Low Enzyme Activity: The enzyme may be inactive or possess low specific activity.
-
Presence of Inhibitors: Impurities in the substrate or solvent can inhibit the enzyme.
-
Solution: Use high-purity substrates and solvents. Ensure the 2-indanyl acetate is free from acidic or basic impurities that could alter the micro-aqueous pH around the enzyme.
-
-
Suboptimal Water Activity: Lipases require a minimal amount of water to maintain their catalytically active conformation in organic solvents.
-
Solution: While the reaction is typically run in an organic solvent, ensure the enzyme is not completely anhydrous. The commercial immobilized enzyme preparations usually have an optimal water content. If using a lyophilized enzyme powder, you may need to add a very small, controlled amount of water or use a salt hydrate pair to maintain optimal water activity.
-
Issue 3: Poor Reproducibility
Inconsistent results between batches can be frustrating. This often points to a lack of control over key reaction parameters.
Root Cause Analysis & Solutions
-
Inconsistent Enzyme Quality: The activity of the enzyme can vary between different lots.
-
Solution: Whenever possible, use the same batch of enzyme for a series of experiments. If you must switch batches, it is good practice to run a standard reaction to confirm its activity.
-
-
Variable Water Content: Fluctuations in the water content of the solvent or enzyme can lead to inconsistent reaction rates and selectivity.
-
Solution: Use anhydrous solvents and control the hydration level of the enzyme. As mentioned previously, immobilized enzymes often provide more consistent results.
-
-
Inaccurate Monitoring: Inconsistent timing of reaction quenching or inaccuracies in the analytical method can lead to variable results.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for the kinetic resolution of 2-indanyl acetate?
In a standard kinetic resolution, the starting material is a 1:1 mixture of two enantiomers. Since the enzyme selectively reacts with one enantiomer, the maximum theoretical yield for the recovery of the other, unreacted enantiomer is 50%. Similarly, the maximum yield for the enantiomerically pure product is also 50%.[1]
Q2: How can I overcome the 50% yield limitation?
To surpass the 50% yield barrier, a technique called Dynamic Kinetic Resolution (DKR) can be employed.[1] In DKR, the slow-reacting enantiomer is continuously racemized in situ. This allows the enzyme to convert all of the starting material into a single, enantiomerically pure product, theoretically achieving a 100% yield.[1] For 2-indanyl acetate, this would involve the resolution of the corresponding 2-indanol, coupled with a racemization catalyst for the alcohol.
Q3: Which acyl donor should I use?
Vinyl acetate is a commonly used and highly effective acyl donor for lipase-catalyzed resolutions.[3][5] It is an irreversible acylating agent because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward.
Q4: Should I use a free or immobilized enzyme?
Immobilized enzymes are generally preferred for several reasons:
-
Enhanced Stability: Immobilization often increases the enzyme's stability against temperature and organic solvents.[13][14][15]
-
Improved Reusability: Immobilized enzymes can be easily recovered by filtration and reused for multiple reaction cycles, which is more cost-effective.[13][14][15]
-
Higher Enantioselectivity: In some cases, immobilization can lead to a more rigid enzyme structure, which can enhance enantioselectivity.[17]
Q5: How do I accurately determine the enantiomeric excess (e.e.)?
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods for determining e.e.[12][18] You will need a chiral stationary phase that can separate the enantiomers of 2-indanyl acetate and/or 2-indanol. The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.[19]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of 2-Indanyl Acetate
-
To a solution of racemic 2-indanyl acetate (1.0 eq) in an appropriate organic solvent (e.g., hexane), add the chosen lipase (e.g., Novozym 435, 10-50% w/w of the substrate).
-
Add an acylating agent (e.g., vinyl acetate, 1.5-2.0 eq).
-
Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals. Analyze these aliquots by chiral HPLC or GC to determine the conversion and the e.e. of the remaining 2-indanyl acetate and the formed 2-indanol.
-
When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate contains the unreacted enantiomer of 2-indanyl acetate and the product enantiomer of 2-indanol. These can be separated by standard column chromatography.
Protocol 2: Chiral HPLC Analysis
This is a general guideline; specific conditions will depend on the available chiral column.
-
Column: A suitable chiral stationary phase (e.g., based on derivatized cellulose or amylose).
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized to achieve good separation.[12]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[12]
-
Sample Preparation: Dilute a small sample of the reaction mixture in the mobile phase before injection.
-
Analysis: The two enantiomers of 2-indanyl acetate and/or 2-indanol should elute at different retention times. Calculate the e.e. using the peak areas.
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess.
Experimental Workflow for 2-Indanyl Acetate Resolution
Caption: Workflow for the enzymatic resolution of 2-indanyl acetate.
References
-
Arthrobacter sp. lipase immobilization for improvement in stability and enantioselectivity. (2006). PubMed. [Link]
-
Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. (n.d.). PMC. [Link]
-
Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. (n.d.). PMC. [Link]
-
Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. (2012). MDPI. [Link]
-
Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1. (2013). CORE. [Link]
-
Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. (2000). PubMed. [Link]
-
Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. (2011). PubMed. [Link]
-
Effect of Solvent Polarity on Enantioselectivity in Candida Antarctica Lipase B Catalyzed Kinetic Resolution of Primary and Secondary Alcohols. (2014). ACS Publications. [Link]
-
Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. (2010). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Improvement of enzyme activity, stability and selectivity via immobilization techniques. (n.d.). ScienceDirect. [Link]
-
Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. (n.d.). AOCS. [Link]
-
Optimizing lipase activity, enantioselectivity, and stability with medium engineering and immobilization for ?-blocker synthesis. (n.d.). Scilit. [Link]
-
Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. (n.d.). ResearchGate. [Link]
-
Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (2024). MDPI. [Link]
-
Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. (2022). Scientific Research Publishing. [Link]
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. [Link]
-
A new method to determine optimum temperature and activation energies for enzymatic reactions. (2016). PMC. [Link]
-
Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. (2024). ACS Engineering Au. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). MDPI. [Link]
-
How to Optimize Temperature and pH for Enzyme Activity. (2025). Patsnap Synapse. [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. (2025). Medium. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). MDPI. [Link]
-
Resolution of Enantiomers. (n.d.). UCLA Chemistry and Biochemistry. [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Sequential Kinetic Resolution by two Enantioselective Enzymes. (2025). ResearchGate. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
Resolution. (n.d.). St. Paul's Cathedral Mission College. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. almacgroup.com [almacgroup.com]
- 7. omicsonline.org [omicsonline.org]
- 8. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 9. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Arthrobacter sp. lipase immobilization for improvement in stability and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Technical Support Center: Purification of 2,3-Dihydro-1H-inden-2-yl Acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of 2,3-Dihydro-1H-inden-2-yl acetate via silica gel column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal mobile phase (eluent) for purifying 2,3-Dihydro-1H-inden-2-yl acetate?
A1: The selection of an appropriate solvent system is the most critical step for achieving successful separation. The goal is to find a system where the target compound, 2,3-Dihydro-1H-inden-2-yl acetate, has a Retention Factor (Rf) of approximately 0.2-0.4 on a silica gel Thin Layer Chromatography (TLC) plate.[1][2] This Rf range provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.[1]
Causality:
-
If Rf is too high (> 0.5): The compound will travel through the column too quickly, co-eluting with non-polar impurities and resulting in poor separation.[3]
-
If Rf is too low (< 0.1): The compound will be strongly adsorbed to the silica, requiring excessively large volumes of solvent to elute. This leads to broad bands, diffuse fractions, and a prolonged purification time.[3]
Recommended Protocol: TLC Analysis for Solvent System Selection
-
Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Select Solvents: For a compound of intermediate polarity like 2,3-Dihydro-1H-inden-2-yl acetate (an ester), the standard and most effective solvent system is a mixture of ethyl acetate (polar) and hexane (non-polar).[4][5]
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.[6]
-
Develop the Plate: Place the TLC plate in a closed chamber containing a small amount of your chosen solvent mixture (e.g., 10% ethyl acetate in hexane). Ensure the solvent level is below the baseline where you spotted your sample.[6]
-
Visualize and Calculate Rf: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots (see Q2) and calculate the Rf value for your target compound.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize: Adjust the ratio of ethyl acetate to hexane until the desired Rf of ~0.3 is achieved.
| % Ethyl Acetate in Hexane | Polarity | Expected Effect on Rf of 2,3-Dihydro-1H-inden-2-yl Acetate |
| 5% | Low | Likely too low (Rf < 0.15) |
| 10% | Moderately Low | Good starting point for optimization |
| 20% | Moderate | Likely in the optimal range (Rf ≈ 0.2-0.4) |
| 40% | Moderately High | Likely too high (Rf > 0.5) |
Q2: 2,3-Dihydro-1H-inden-2-yl acetate is a colorless compound. How can I visualize it on a TLC plate and monitor my column fractions?
A2: Since most organic compounds are colorless, visualization techniques are essential for tracking the progress of your chromatography.[6][7]
Primary Method: UV Visualization (Non-Destructive) The most common and convenient method is using a UV lamp.[8][9][10] Commercial TLC plates are typically coated with a fluorescent indicator that glows green under short-wave UV light (254 nm).[6][11] The aromatic ring in 2,3-Dihydro-1H-inden-2-yl acetate will absorb this UV light, quenching the fluorescence and appearing as a dark purple or black spot against the green background.[7][9][10][11]
-
Procedure: After developing and drying the TLC plate, place it under a UV lamp. Lightly circle any visible spots with a pencil, as they will disappear once the lamp is removed.[11]
Secondary Methods: Chemical Staining (Destructive) If your compound or potential impurities are not UV-active, you must use a chemical stain.[7][9] These methods are destructive, meaning the compound is chemically altered and cannot be recovered from the TLC plate.
-
Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine.[11] Iodine vapor will sublimate and react with many organic compounds, causing them to appear as temporary yellow-brown spots.[6][7][11] This method is particularly effective for unsaturated and aromatic compounds.[12]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols (a likely impurity), alkenes, and alkynes.[12][13] Spots will appear as yellow-brown on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can be useful for differentiating between compounds with similar Rf values.[12][13]
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Poor Separation / Mixed Fractions | 1. Incorrect Solvent System: The polarity of the eluent is too high, causing compounds to elute too quickly and together.[3] 2. Column Overload: Too much crude sample was loaded onto the column relative to the amount of silica gel. 3. Uneven Packing/Channeling: The silica bed is not uniform, allowing the solvent and sample to flow through channels, ruining separation.[14] | 1. Re-run TLC plates to find a solvent system that gives your target compound an Rf of 0.2-0.4 and maximizes the separation (ΔRf) between it and impurities.[1] 2. Use a larger column with more silica gel (a common rule of thumb is a 30:1 to 100:1 ratio of silica:crude product by weight). 3. Re-pack the column carefully using the slurry method (see protocol below) to ensure a homogenous bed. |
| Product is Not Eluting from the Column | 1. Eluent is Too Non-Polar: The solvent system is not strong enough to move the compound off the silica gel.[3] 2. Compound Decomposed: The compound may be unstable on acidic silica gel.[3] | 1. Gradually increase the polarity of the eluent (gradient elution). For example, if you started with 10% EtOAc/Hexane, slowly increase to 15%, then 20%.[3][15] 2. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots (degradation products) have appeared.[3] If it is unstable, consider using deactivated silica or a different stationary phase like alumina.[15] |
| All Compounds Eluted in the First Few Fractions | Eluent is Too Polar: The solvent system is too strong, washing all components through the column with little to no interaction with the stationary phase.[3] | Redo the initial TLC analysis to find a much less polar solvent system. Start with a very non-polar eluent (e.g., 2-5% EtOAc/Hexane) and gradually increase the polarity if necessary. |
| The Column Bed Cracked or Developed Channels | 1. Silica Bed Ran Dry: The solvent level dropped below the top of the silica bed, causing air to enter and crack the packing.[16] 2. Pressure or Temperature Changes: Drastic changes in pressure or thermal fluctuations from solvent addition can cause cracking. | 1. Prevention is key. Never let the solvent level drop below the top of the sand layer on the silica bed.[17] 2. Unfortunately, a cracked column cannot be repaired and will give very poor separation. The column must be repacked. Add new solvent gently by running it down the sides of the column to minimize disturbance.[18] |
| Spots are Tailing or Streaking | 1. Sample Overload: Applying too concentrated a sample to the TLC plate or column.[14] 2. Strong Analyte-Silica Interaction: The compound may have acidic or basic functional groups that interact too strongly with the silica gel. 3. Insoluble Impurities: The crude sample contains material that is not soluble in the eluent. | 1. Dilute your sample before spotting on TLC or loading onto the column. 2. While 2,3-Dihydro-1H-inden-2-yl acetate is neutral, acidic or basic impurities can cause this. Adding a very small amount of triethylamine (~0.1%) to the eluent can mitigate tailing for basic compounds, while acetic acid can help with acidic ones.[15] 3. Use the dry loading method (see protocol below) to ensure your entire sample is properly introduced to the column. |
Experimental Protocols & Visualizations
Workflow for Column Chromatography Purification
Caption: Workflow from crude product to purified acetate.
Protocol 1: Column Packing (Slurry Method)
This method is preferred as it minimizes the risk of air bubbles and channels forming in the silica bed.[16][18]
-
Preparation: Securely clamp a glass column of appropriate size in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[19][16][17]
-
Make the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 10% EtOAc/Hexane) and stir to create a smooth, pourable slurry without clumps.[16]
-
Pack the Column: Pour the silica slurry into the column. Gently tap the side of the column continuously to encourage even settling and dislodge any trapped air bubbles.[19]
-
Pressurize and Settle: Open the stopcock and drain some of the solvent, collecting it for reuse. You can apply gentle air pressure to the top of the column to speed up this process. Continue tapping until the silica bed is firm and stable.
-
Protect the Bed: Once the silica has settled and the solvent level is about 1-2 cm above it, carefully add another thin layer (~0.5 cm) of sand to the top. This layer prevents the silica bed from being disturbed when you add more solvent or your sample.[19][16][17]
-
Equilibrate: Drain the excess solvent until the level is just at the top of the sand layer. Do not let it go below this point. The column is now packed and ready for loading.
Protocol 2: Sample Loading Methods
A) Wet Loading
-
Use When: Your crude product is readily soluble in the mobile phase.
-
Method: Dissolve the crude product in the minimum possible amount of the eluent.[17] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand and silica. Rinse the flask with a tiny amount of eluent and add this to the column to ensure all the product is transferred. Drain the solvent until it is level with the top of the sand layer, then carefully fill the column with fresh eluent.[19]
B) Dry Loading (Recommended for Higher Resolution)
-
Use When: Your crude product has poor solubility in the eluent or for very difficult separations. This method often provides sharper bands and better separation.[20]
-
Method: Dissolve your crude product in a small amount of a highly volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.[19] Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica. Carefully pour this powder onto the top of the packed column. Add a protective layer of sand on top, and then fill the column with eluent.[19]
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
Brainly. (2023, August 16). How do you visualize colorless compounds after separation in TLC and paper chromatography?[Link]
-
University of York. (n.d.). Visualising plates. [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Millersville University. (2020, March). Thin Layer Chromatography. [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Quora. (2018, November 1). How to test for colorless substances in chromatography. [Link]
-
AAdvance Instruments. (2023, June 18). Improved Chromatography Column Packing Method: The Best of 2 Worlds. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates?[Link]
-
Royal Society of Chemistry. (n.d.). Support information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]
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Hawach Scientific. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. [Link]
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ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?[Link]
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Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]
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Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]
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YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
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ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]
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National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
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Wyzant. (2017, September 29). Rf values TLC - Organic Chemistry LAB. [Link]
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Student Doctor Network. (2017, August 11). Organic chemistry TLC. [Link]
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ResearchGate. (2025, August 6). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. [Link]
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ResearchGate. (2025, August 6). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. [Link]
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Removing unreacted 2-indanol from 2,3-Dihydro-1H-inden-2-yl acetate mixtures
Technical Support Center: Purification of 2,3-Dihydro-1H-inden-2-yl Acetate
Welcome to the technical support center for common purification challenges in organic synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-indanol from reaction mixtures containing the desired product, 2,3-Dihydro-1H-inden-2-yl acetate. The methodologies described are grounded in fundamental chemical principles and validated through extensive laboratory application.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between 2-indanol and 2,3-Dihydro-1H-inden-2-yl acetate that can be exploited for separation?
A1: The primary difference lies in their polarity, which is a direct result of their functional groups. The hydroxyl (-OH) group in 2-indanol can engage in hydrogen bonding, making it significantly more polar and slightly more water-soluble than its ester derivative, 2,3-Dihydro-1H-inden-2-yl acetate.[1] The ester lacks a hydrogen bond donor, resulting in weaker intermolecular forces and lower polarity.[2] These differences in polarity and hydrogen bonding capability are the foundation for effective separation by chromatography and extraction.
Table 1: Comparative Physical Properties
| Property | 2-Indanol | 2,3-Dihydro-1H-inden-2-yl Acetate | Rationale for Separation |
| Molecular Weight | 134.18 g/mol [3] | 176.21 g/mol [4] | Affects boiling point. |
| Melting Point | 68-71 °C[5][6] | ~31-33 °C (for 1-yl isomer)[4] | 2-Indanol is a solid at room temperature, while the product is a low-melting solid or liquid. |
| Boiling Point | ~120-123 °C at 12 mmHg[5] | Expected to be higher than 2-indanol due to increased molecular weight. | A significant difference allows for separation by vacuum distillation. |
| Polarity | High (due to -OH group) | Moderate (due to ester group) | This is the most critical difference for chromatographic and extraction-based separations. |
| Hydrogen Bonding | Donor & Acceptor[1] | Acceptor only | Greatly influences solubility in protic solvents like water. |
| Water Solubility | Moderate (6 g/L at 20 °C)[5] | Insoluble (for 1-yl isomer)[4] | Allows for removal via aqueous extraction (washing). |
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate). A good starting point is a 4:1 to 9:1 ratio of Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) solution.
-
Interpretation: Due to its higher polarity, 2-indanol will have a lower Retention Factor (Rƒ) value (it will travel less distance up the plate) compared to the less polar 2,3-Dihydro-1H-inden-2-yl acetate, which will have a higher Rƒ value. A pure product will show a single spot at the expected Rƒ.
For final purity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are the standards.
Troubleshooting and Purification Guides
This section addresses specific issues encountered during the purification process. The optimal method depends on the scale of your reaction and the level of contamination.
Caption: Decision workflow for selecting a purification method.
Issue 1: My NMR/GC analysis shows significant 2-indanol contamination on a small scale (<10 g). How can I remove it?
Recommended Solution: Flash Column Chromatography
This is the most effective and reliable method for lab-scale purification, leveraging the significant polarity difference between the alcohol and the ester.[7][8] The less polar ester will travel through the silica column much faster than the more polar alcohol.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test solvent systems like Hexane:Ethyl Acetate in ratios from 9:1 to 4:1. The ideal system will give the product (acetate) an Rƒ of ~0.3-0.4 and show good separation from the 2-indanol spot (which will have a lower Rƒ).
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 50:1 ratio of silica gel mass to crude product mass).
-
Prepare a slurry of silica gel in the non-polar solvent component (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution:
-
Begin eluting with your chosen solvent system. Start with a higher ratio of the non-polar solvent.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates.
-
-
Fraction Analysis:
-
Run TLC on the collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions containing only the 2,3-Dihydro-1H-inden-2-yl acetate spot.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Caption: Workflow for flash column chromatography.
Issue 2: Can I use a simple liquid-liquid extraction to remove the 2-indanol?
Recommended Solution: Enhanced Aqueous Wash
A simple water wash may not be sufficient, but you can improve its effectiveness. Because 2-indanol has moderate water solubility and can form hydrogen bonds, it will partition preferentially into an aqueous layer compared to the water-insoluble ester.[9][10] Using a saturated salt solution (brine) can enhance this separation.
Causality: The "salting out" effect. Dissolving a salt like NaCl in the aqueous phase increases its polarity and reduces the solubility of organic compounds, forcing the less polar ester more completely into the organic layer while the more polar 2-indanol is drawn into the aqueous layer.[11]
Experimental Protocol: Enhanced Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether (e.g., 50 mL). Transfer this solution to a separatory funnel.
-
First Wash (Brine): Add an equal volume of saturated aqueous NaCl solution (brine) to the separatory funnel. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release pressure.[12]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the brine wash (Step 2 & 3) two more times. This repeated washing is crucial for effective removal.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the product.
-
Purity Check: Assess the purity of the resulting product by TLC or NMR to determine if further purification (like chromatography) is necessary.
Caption: Liquid-liquid extraction workflow.
Issue 3: Chromatography is not practical for my large-scale reaction (>10g). What is a better alternative?
Recommended Solution: Vacuum Distillation
For larger quantities, distillation is often more practical.[13] Since organic molecules of this size can decompose at their atmospheric boiling points, distillation must be performed under reduced pressure (vacuum distillation) to lower the boiling point to a safe temperature.[14]
Causality: 2,3-Dihydro-1H-inden-2-yl acetate has a higher molecular weight than 2-indanol and is expected to have a significantly higher boiling point. This difference in volatility allows them to be separated as the temperature is carefully increased under a stable vacuum.[15]
Experimental Protocol: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is often preferred to minimize product loss. Ensure all glassware is rated for vacuum and joints are properly sealed with vacuum grease.
-
Add Sample: Charge the distillation flask (no more than two-thirds full) with the crude mixture and add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
The lower-boiling component, 2-indanol, will distill first. Collect this forerun in a separate receiving flask.
-
Monitor the temperature at the still head. Once the 2-indanol has been removed, the temperature should drop before rising again to the boiling point of the acetate product.
-
Change the receiving flask to collect the pure 2,3-Dihydro-1H-inden-2-yl acetate fraction.
-
-
Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and charring.
-
Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum.
Note: Precise boiling points for both compounds under your specific vacuum conditions are critical and may need to be determined empirically or from literature sources if available.
References
-
CAS Common Chemistry. (n.d.). 2-Indanol. CAS, a division of the American Chemical Society. Retrieved January 26, 2026, from [Link]
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Jinan Future chemical Co.,Ltd. (n.d.). 2-Indanol CAS:4254-29-9. Retrieved January 26, 2026, from [Link]
-
LibreTexts. (2023, January 22). Making Esters From Alcohols. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Reddit. (2018, July 5). Separation of alcohols from esters. r/chemistry. Retrieved January 26, 2026, from [Link]
-
Özacar, M. (2017). Separation techniques: Chromatography. IntechOpen. Retrieved January 26, 2026, from [Link]
-
TradeIndia. (n.d.). 2,3-Dihydro-1H-inden-1-yl acetate. Retrieved January 26, 2026, from [Link]
-
Chemguide. (n.d.). Making Esters. Retrieved January 26, 2026, from [Link]
-
TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved January 26, 2026, from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved January 26, 2026, from [Link]
-
LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
University of Alberta. (n.d.). ORGANIC LABORATORY TECHNIQUES 10: DISTILLATION. Retrieved January 26, 2026, from [Link]
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved January 26, 2026, from [Link]
-
University of Rochester. (n.d.). Extraction Procedure. Retrieved January 26, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved January 26, 2026, from [Link]
-
Chem-Impex International. (n.d.). 2-Indanol. Retrieved January 26, 2026, from [Link]
-
Florida State University. (n.d.). Exp 3 - Distillation. Retrieved January 26, 2026, from [Link]
-
University of Mosul. (n.d.). Experiment no. 1 Distillation a mixture of two miscible liquids by normal distillation. Retrieved January 26, 2026, from [Link]
-
Slideshare. (n.d.). DISTILLATION. Retrieved January 26, 2026, from [Link]
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- 15. academics.su.edu.krd [academics.su.edu.krd]
Minimizing side reactions in the acetylation of 2,3-dihydro-1H-inden-2-ol
Welcome to the technical support guide for the acetylation of 2,3-dihydro-1H-inden-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. By understanding the underlying mechanisms and optimizing reaction conditions, you can significantly improve the yield and purity of your desired product, 2-acetoxy-2,3-dihydro-1H-indene.
I. Understanding the Core Reaction and Potential Pitfalls
The acetylation of 2,3-dihydro-1H-inden-2-ol is a fundamental esterification reaction.[1][2] However, the structure of this secondary alcohol presents specific challenges that can lead to the formation of undesired byproducts.[3] This guide will address the primary side reactions: elimination , oxidation , and rearrangement .
Mechanism of Acetylation
The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acetylating agent, such as acetic anhydride or acetyl chloride.[4] This process can be catalyzed by either an acid or a base.[5][6]
-
Acid Catalysis: The acid protonates the carbonyl oxygen of the acetylating agent, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][7][8]
-
Base Catalysis: A base, such as pyridine or triethylamine, can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium or acylammonium intermediate.[9][10] Alternatively, it can deprotonate the alcohol to form a more nucleophilic alkoxide.
Caption: Acid- and base-catalyzed acetylation pathways.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the acetylation of 2,3-dihydro-1H-inden-2-ol.
Issue 1: Low Yield of the Desired Acetate and Formation of an Alkene Byproduct
Question: My reaction is producing a significant amount of indene, and the yield of my desired acetylated product is low. What is causing this, and how can I prevent it?
Answer: This is a classic case of an elimination reaction competing with the desired substitution (acetylation). The hydroxyl group of 2,3-dihydro-1H-inden-2-ol can be protonated under acidic conditions, forming a good leaving group (water). Subsequent removal of a proton from an adjacent carbon by a base leads to the formation of a double bond, resulting in indene.
Causality and Prevention:
-
Strongly Acidic Conditions: The use of strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can promote the E1 elimination pathway, especially with heating.[11] The secondary carbocation formed upon loss of water is relatively stable and can easily eliminate a proton.
-
High Temperatures: Increased temperatures favor elimination reactions over substitution.[11]
-
Strong, Bulky Bases: While less common in standard acetylation protocols, the use of a strong, sterically hindered base could favor E2 elimination.
Troubleshooting Steps:
-
Avoid Strong Non-Nucleophilic Acids: Instead of strong mineral acids, consider using milder catalysts.
-
Pyridine: Often used as both a catalyst and a solvent, pyridine promotes acetylation while scavenging the acid byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride), thus preventing acid-catalyzed elimination.[10]
-
DMAP (4-Dimethylaminopyridine): A highly effective nucleophilic catalyst used in small amounts, often in conjunction with a stoichiometric base like triethylamine.[9]
-
Lewis Acids: Mild Lewis acids like zinc chloride (ZnCl₂) or copper(II) triflate (Cu(OTf)₂) can catalyze the reaction under gentler conditions.[12][13]
-
-
Control the Temperature: Perform the reaction at room temperature or even at 0 °C to disfavor the elimination pathway.[10]
-
Choice of Acetylating Agent: Acetic anhydride is generally less aggressive than acetyl chloride. The HCl generated from acetyl chloride can strongly promote elimination if not effectively neutralized.
Recommended Protocol to Minimize Elimination:
| Step | Procedure | Rationale |
| 1 | Dissolve 2,3-dihydro-1H-inden-2-ol (1.0 eq) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen). | Pyridine acts as both solvent and base. An inert atmosphere prevents side reactions with atmospheric moisture. |
| 2 | Cool the solution to 0 °C in an ice bath. | Lowering the temperature minimizes the rate of the competing elimination reaction. |
| 3 | Slowly add acetic anhydride (1.5-2.0 eq) to the solution. | Adding the reagent slowly helps to control any exotherm. |
| 4 | Stir the reaction at 0 °C to room temperature and monitor by TLC. | Allows for tracking the consumption of the starting material. |
| 5 | Upon completion, quench the reaction with methanol and work up. | The workup typically involves washing with dilute acid (e.g., 1 M HCl) to remove pyridine, followed by washes with water and brine.[10] |
Issue 2: Formation of 2-Indanone as a Byproduct
Question: I am observing the formation of a ketone, 2-indanone, in my reaction mixture. Why is my alcohol being oxidized?
Answer: The presence of 2-indanone indicates an oxidation side reaction.[14][15] While standard acetylating reagents are not typically considered oxidants, certain reaction conditions or impurities can lead to the oxidation of the secondary alcohol to a ketone.
Causality and Prevention:
-
Oxidizing Impurities: The starting material or reagents may contain oxidizing impurities.
-
Air Oxidation: Although less likely under standard conditions, prolonged reaction times at elevated temperatures in the presence of air could potentially lead to some oxidation, especially if transition metal impurities are present.
-
Incompatible Reagents: Certain reagent combinations, though not typical for acetylation, might have oxidative potential.
Troubleshooting Steps:
-
Ensure Reagent Purity: Use freshly distilled or high-purity acetic anhydride and pyridine. Ensure the 2,3-dihydro-1H-inden-2-ol starting material is pure.
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) will minimize the potential for air oxidation.
-
Purification of the Product: If a small amount of 2-indanone is formed, it can often be separated from the desired acetate product by column chromatography.
Issue 3: Unexpected Isomeric Byproducts
Question: I am seeing evidence of a rearranged product in my NMR spectrum. Is a structural rearrangement possible under these conditions?
Answer: Yes, under certain conditions, a Wagner-Meerwein rearrangement can occur.[16][17] This type of rearrangement involves a 1,2-shift of an alkyl or aryl group to a neighboring carbocation.
Causality and Prevention:
-
Carbocation Formation: This side reaction is most likely to occur under conditions that generate a carbocation intermediate at the C2 position of the indane skeleton. This is most common when using strong Brønsted or Lewis acids.
-
Driving Force: The rearrangement would be driven by the formation of a more stable carbocation or the relief of ring strain, although in the case of the 2-indanyl cation, a 1,2-hydride shift to the C1 position would form a benzylic carbocation, which is significantly more stable.
Caption: Potential Wagner-Meerwein rearrangement pathway.
Troubleshooting Steps:
-
Avoid Carbocation-Promoting Conditions: The most effective way to prevent this rearrangement is to avoid conditions that favor carbocation formation.
-
Screen Solvents: The choice of solvent can influence carbocation stability. Non-polar, aprotic solvents may disfavor the formation and stabilization of carbocation intermediates compared to polar, protic solvents.
III. Summary of Recommended Conditions
For a successful acetylation of 2,3-dihydro-1H-inden-2-ol with minimal side reactions, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Acetylating Agent | Acetic Anhydride | Generates a weaker acid byproduct (acetic acid) compared to acetyl chloride (HCl). |
| Catalyst/Base | Pyridine (as solvent) or catalytic DMAP with a base (e.g., Et₃N) | Promotes nucleophilic substitution and avoids carbocation formation, thus minimizing elimination and rearrangement.[9][10] |
| Temperature | 0 °C to Room Temperature | Disfavors elimination, which is entropically favored at higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation and side reactions with moisture. |
| Workup | Aqueous acid wash (e.g., 1M HCl, NaHCO₃), water, brine | Essential for removing the catalyst and byproducts.[10] |
By carefully selecting reagents and controlling the reaction environment, researchers can effectively steer the reaction towards the desired 2-acetoxy-2,3-dihydro-1H-indene product, ensuring high yield and purity for subsequent applications in drug development and chemical synthesis.
IV. References
-
BenchChem. (2025). Application Notes and Protocols for the Oxidation of 2-Indanol to 2-Indanone.
-
BenchChem. (2025). Application Notes and Protocols: Reaction Mechanism of 2-Indanol Oxidation.
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry. [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432–5442.
-
Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. [Link]
-
ACS Publications. (2021). Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. [Link]
-
Saha, B., et al. (n.d.). Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry, Volume 2.
-
PMC. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
Wikipedia. (n.d.). Wagner–Meerwein rearrangement. [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
-
Lumen Learning. (n.d.). Elimination Reactions. Organic Chemistry 1: An open textbook.
-
YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]
-
TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION.
-
ResearchGate. (2025). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. [Link]
-
Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples. [Link]
-
Vedantu. (2020). Acetylation in Chemistry: Definition, Mechanism & Examples. [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]
-
BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. [Link]
-
Scribd. (n.d.). Wagner Meerwein Rearrangement Overview.
-
ResearchGate. (2019). 166 questions with answers in ACETYLATION. [Link]
-
Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
-
ResearchGate. (n.d.). Acetylation of alcohols and phenols. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
DigitalCommons@SHU. (2022). Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. [Link]
-
BenchChem. (2025). A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis.
-
YouTube. (2024). Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. [Link]
-
Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements.
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Mass Spectrometry Resource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]
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ResearchGate. (2013). Can anyone provide me with a method for mono acetylation of dihydroxy compound?[Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Indanol (CAS 4254-29-9). [Link]
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Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols.
-
Master Organic Chemistry. (2015). All About Elimination Reactions of Alcohols (With Acid). [Link]
-
Wikipedia. (n.d.). Acetylation. [Link]
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- 2. byjus.com [byjus.com]
- 3. CAS 4254-29-9: 2-Indanol | CymitQuimica [cymitquimica.com]
- 4. Acetylation in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. study.com [study.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 13. Ester synthesis by acylation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spcmc.ac.in [spcmc.ac.in]
- 17. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the GC-MS Fragmentation Pattern of 2,3-Dihydro-1H-inden-2-yl acetate
For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique for the identification and structural elucidation of organic compounds. The success of this technique hinges on a thorough understanding of the fragmentation patterns generated under electron ionization (EI). This guide provides an in-depth analysis of the predicted electron ionization fragmentation pattern of 2,3-Dihydro-1H-inden-2-yl acetate, a substituted indane derivative.
In the absence of a publicly available experimental spectrum for 2,3-Dihydro-1H-inden-2-yl acetate, this guide will present a predicted fragmentation pathway. This prediction is grounded in the fundamental principles of mass spectrometry and supported by a comparative analysis with the known fragmentation of the parent indane molecule and the predicted fragmentation of its positional isomer, 1-indanyl acetate. This comparative approach allows for a more robust understanding of how substituent placement influences fragmentation, a key consideration in isomer differentiation.
Predicted Fragmentation Pathway of 2,3-Dihydro-1H-inden-2-yl acetate
The structure of 2,3-Dihydro-1H-inden-2-yl acetate, with a molecular weight of 176.21 g/mol , is expected to undergo characteristic fragmentation reactions upon electron ionization. The primary fragmentation pathways are dictated by the lability of the acetate group and the stability of the resulting carbocations.
The molecular ion ([M]⁺˙) is predicted to be observed at a mass-to-charge ratio (m/z) of 176. A key fragmentation event for acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da) or the ketene (CH₂=C=O, 42 Da). The loss of the entire acetate group as a radical is also a common pathway.
The proposed major fragmentation pathways are as follows:
-
Loss of Acetic Acid: A prominent fragmentation pathway is the neutral loss of acetic acid (60 Da) from the molecular ion, leading to the formation of an indene radical cation at m/z 116.
-
Loss of the Acetoxy Radical: Cleavage of the C-O bond can result in the loss of the acetoxy radical (•OCOCH₃, 59 Da), forming a secondary carbocation at m/z 117. This is anticipated to be a highly favorable fragmentation due to the relative stability of the secondary carbocation.
-
Formation of the Acylium Ion: Cleavage of the acyl-oxygen bond would lead to the formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is a very common fragment for acetate esters and often the base peak.[1][2]
The indene cation (m/z 115) can also be formed through the subsequent loss of a hydrogen atom from the m/z 116 fragment.
Visualizing the Fragmentation
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways of 2,3-Dihydro-1H-inden-2-yl acetate.
Caption: Predicted EI fragmentation of 2,3-Dihydro-1H-inden-2-yl acetate.
Comparative Fragmentation Analysis
To better understand the influence of the acetate group's position, we will compare the predicted fragmentation of 2,3-Dihydro-1H-inden-2-yl acetate with its positional isomer, 1-indanyl acetate, and the parent compound, indane.
| m/z | Predicted Fragment (2,3-Dihydro-1H-inden-2-yl acetate) | Predicted Fragment (1-Indanyl Acetate) | Observed Fragment (Indane)[3] |
| 176 | [M]⁺˙ | [M]⁺˙ | - |
| 117 | [C₉H₉]⁺ (secondary carbocation) | [C₉H₉]⁺ (benzylic carbocation) | - |
| 116 | [C₉H₈]⁺˙ (loss of acetic acid) | [C₉H₈]⁺˙ (loss of acetic acid) | [M-2H]⁺˙ |
| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | [M-3H]⁺ |
| 43 | [CH₃CO]⁺ | [CH₃CO]⁺ | - |
Analysis of Comparison:
-
Indane: The mass spectrum of indane is characterized by its molecular ion at m/z 118 and a base peak at m/z 117, corresponding to the loss of a single hydrogen atom to form a stable indanyl cation.[3] Further fragmentation involves the loss of ethylene (28 Da) to give an ion at m/z 91, which corresponds to the tropylium ion.[3]
-
1-Indanyl Acetate (Predicted): For this isomer, the loss of the acetoxy radical would lead to a benzylic carbocation at m/z 117. Benzylic carbocations are particularly stable, suggesting that m/z 117 would be a very prominent peak, likely the base peak, in the spectrum of 1-indanyl acetate.
-
2,3-Dihydro-1H-inden-2-yl acetate (Predicted): The loss of the acetoxy radical from this isomer forms a secondary carbocation at m/z 117. While stable, a secondary carbocation is generally less stable than a benzylic carbocation. Therefore, while the fragment at m/z 117 is expected to be significant, the acylium ion at m/z 43 is more likely to be the base peak, a common feature in the mass spectra of many acetate esters.[1][2]
This predicted difference in the relative abundance of the m/z 117 peak versus the m/z 43 peak provides a clear basis for differentiating between the 1- and 2-substituted indanyl acetate isomers using GC-MS.
Experimental Protocol for GC-MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of indane derivatives like 2,3-Dihydro-1H-inden-2-yl acetate.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 100 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of semi-volatile organic compounds.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes to prevent filament damage from the sample solvent.
-
3. Data Analysis:
-
Identify the peak corresponding to 2,3-Dihydro-1H-inden-2-yl acetate based on its retention time.
-
Examine the mass spectrum of the peak and identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern detailed in this guide.
Workflow for Isomer Differentiation
The following workflow illustrates the logical process for distinguishing between 1- and 2-indanyl acetate using the principles outlined in this guide.
Caption: Workflow for differentiating indanyl acetate isomers.
References
-
National Institute of Standards and Technology. (n.d.). Indane. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
- Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
-
Clark, J. (n.d.). Mass spectra - fragmentation patterns. In Chemguide. Retrieved February 15, 2026, from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1H-inden-2-yl acetate. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Indane. Retrieved February 15, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
Sources
Optimized HPLC Methodologies for the Chiral Separation of Indanyl Acetate Derivatives
Executive Summary & Structural Prerequisites
In the development of HIV protease inhibitors (such as Indinavir) and asymmetric catalysis, indanyl esters are critical intermediates. However, a common nomenclature confusion exists in the field regarding "2-indanyl acetate."
Critical Scientific Distinction:
-
Unsubstituted 2-indanyl acetate is achiral (meso) due to a plane of symmetry passing through the C2 carbon and bisecting the benzene ring. It cannot be separated into enantiomers.
-
1-Indanyl acetate is chiral and is the standard substrate for lipase-catalyzed kinetic resolution studies.[1]
-
Substituted 2-indanyl acetates (e.g., cis-1-amino-indan-2-yl acetate derivatives) are chiral and are high-value targets in drug development.
This guide focuses on the HPLC separation of 1-Indanyl Acetate (the most common chiral probe) and Substituted 2-Indanyl Acetates (pharmaceutical intermediates), utilizing polysaccharide-based Chiral Stationary Phases (CSPs).
Mechanism of Separation
The separation of indanyl acetate enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
-
Stationary Phase Interaction: The carbamate groups on the polysaccharide backbone (Cellulose or Amylose) act as hydrogen bond donors/acceptors.
-
Analyte Interaction: The carbonyl oxygen of the acetate group and the
-system of the indan aromatic ring interact with the CSP via:-
Hydrogen Bonding: Dipole-dipole stacking between the acetate carbonyl and the carbamate NH.
-
-
Stacking: Interaction between the indan phenyl ring and the 3,5-dimethylphenyl groups of the CSP. -
Steric Inclusion: The rigid bicyclic structure of the indan ring fits into the chiral grooves of the polymer (particularly effective in Cellulose-based phases like OD-H).
-
Comparative Analysis of HPLC Methods
The following comparison evaluates the three dominant methodologies for separating indanyl esters.
Table 1: Method Performance Comparison
| Feature | Method A: Coated Cellulose (Gold Standard) | Method B: Coated Amylose (Alternative) | Method C: Immobilized Phases (Robustness) |
| Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Chiralpak IA / IB |
| Selectivity ( | High (1.2 – 1.5) | Moderate (1.1 – 1.3) | Variable (Solvent dependent) |
| Resolution ( | Excellent (> 2.5) | Good (> 1.5) | Good (Allows non-standard solvents) |
| Mobile Phase | Hexane / IPA (90:10 to 99:1) | Hexane / IPA / EtOH | Hexane / DCM / MTBE |
| Primary Use Case | Standard QC & Kinetic Resolution Monitoring | When OD-H fails or for specific substituted derivatives | Preparative scale or when solubility is an issue |
| Cost Efficiency | High (Long column life if handled correctly) | High | High (Solvent versatility reduces waste) |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Chiralcel OD-H)
Best for: 1-Indanyl Acetate and standard Kinetic Resolution monitoring.
Rationale: The cellulose backbone of OD-H forms a tighter "chiral cavity" for the rigid indan ring compared to the helical amylose of AD-H, typically resulting in higher separation factors.
-
System Preparation:
-
Flush system with 100% Isopropanol (IPA) to remove any reversed-phase solvents.
-
Switch to Mobile Phase: n-Hexane : Isopropanol (95:5 v/v) .
-
Note: For higher resolution, reduce IPA to 1% or 2%, though retention times will increase.
-
-
Column Equilibration:
-
Install Chiralcel OD-H (4.6 x 250 mm, 5 µm) .
-
Flow Rate: 0.5 mL/min (Start low to prevent pressure shock).
-
Temperature: 25°C (Ambient is usually sufficient; lower T increases resolution but broadens peaks).
-
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase (Hexane/IPA).
-
Crucial: Do not use pure IPA or Ethanol as the diluent if the injection volume is large, as it causes peak distortion (solvent effect).
-
-
Detection & Analysis:
-
Wavelength: UV 254 nm (Indan aromatic absorption).
-
Typical Retention Times:
-
(S)-1-Indanyl acetate: ~11.5 min
-
(R)-1-Indanyl acetate: ~14.2 min
-
Note: Elution order may reverse depending on specific substitutions; always verify with a pure standard.
-
-
Protocol B: Substituted 2-Indanyl Derivatives (Indinavir Intermediates)
Best for: cis-1-amino-indan-2-ol derivatives.
Rationale: The presence of amino or amide groups at position 1 interferes with the standard OD-H interaction. Amylose columns (AD-H) or Immobilized columns (IA) often handle the bifunctional nature of these drug intermediates better.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1).
-
Why DEA? Basic additives suppress the ionization of the amino group, preventing peak tailing.
-
-
Column: Chiralpak AD-H or Chiralpak IA .
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 220 nm (Amide bond) or 254 nm.
Workflow Visualization
Decision Tree: Method Selection
The following diagram illustrates the logical flow for selecting the correct HPLC method based on the specific indanyl derivative.
Caption: Decision logic for selecting the appropriate stationary phase based on indanyl substitution patterns.
Experimental Workflow: Kinetic Resolution Monitoring
This diagram details the self-validating loop for monitoring enzymatic hydrolysis.
Caption: Closed-loop workflow for monitoring the kinetic resolution of indanyl acetate using HPLC.
Troubleshooting & Optimization
As a Senior Scientist, I recommend the following checks if your separation fails (
-
Peak Tailing:
-
Cause: Residual silanol interactions or amine functionality (if working with amino-indan derivatives).
-
Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase, depending on the analyte's acidity/basicity.
-
-
Broad Peaks:
-
Cause: Low temperature mass transfer issues or sample solvent mismatch.
-
Fix: Ensure the sample is dissolved in the mobile phase.[2] Increase column temperature to 30°C or 35°C to improve mass transfer kinetics.
-
-
Retention Time Drift:
-
Cause: Water contamination in n-Hexane.
-
Fix: Use HPLC-grade "Dry" Hexane. Polysaccharide columns are sensitive to moisture which alters the hydration shell of the polymer.
-
References
-
BenchChem Technical Support Team. (2026). High-Selectivity Enzymatic Kinetic Resolution of (±)-1-Indanyl Acetate Using Immobilized Lipase B. BenchChem Application Notes. Link
- Ghanem, A. (2011). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Alkynols. Symmetry, 3(3), 581-598.
-
Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Chiral Technologies. Link
-
Google Patents. (2017). Inhibitors of menaquinone biosynthesis (WO2017059411A9). (Contains specific HPLC conditions for substituted indanyl acetates). Link
-
ResearchGate. (2025). Chemoenzymatic synthesis of rasagiline mesylate using lipases. (Validation of 1-indanyl acetate separation). Link
Sources
A Comparative Guide to the Synthesis of 2-Indanyl Acetate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of valuable organic compounds, the choice of methodology is paramount, influencing not only the efficiency and yield but also the environmental footprint and economic viability of the process. This guide provides an in-depth, objective comparison of the traditional chemical synthesis and the increasingly adopted enzymatic synthesis of 2-indanyl acetate, a key intermediate in various pharmaceutical and fine chemical applications. By examining the core principles, experimental data, and practical considerations of each approach, this document aims to equip researchers and development professionals with the critical insights needed to make informed decisions for their specific applications.
Introduction: The Significance of 2-Indanyl Acetate
2-Indanyl acetate is a chiral ester with applications as a building block in the synthesis of more complex molecules. The stereochemistry of the acetate group is often crucial for the biological activity of the final product, making enantioselective synthesis a key consideration.
The Contenders: A Tale of Two Syntheses
The Veteran: Chemical Synthesis
The traditional approach to synthesizing 2-indanyl acetate from 2-indanol involves acetylation using an acylating agent, typically acetic anhydride, in the presence of a catalyst. This method is well-established and widely used in organic synthesis.
Reaction Mechanism: The chemical acetylation of an alcohol like 2-indanol with acetic anhydride is a nucleophilic acyl substitution. The reaction is often catalyzed by a base, such as pyridine or triethylamine, or a strong acid. The base deprotonates the alcohol, increasing its nucleophilicity, while an acid catalyst protonates the carbonyl oxygen of the anhydride, making it more electrophilic.[1]
The Challenger: Enzymatic Synthesis
Enzymatic synthesis utilizes biocatalysts, most commonly lipases, to catalyze the acetylation of 2-indanol. This "green chemistry" approach offers several advantages, including high selectivity and mild reaction conditions.[2]
Reaction Mechanism: Lipases, such as the widely used Candida antarctica lipase B (CALB), catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the alcohol. The reaction proceeds through a "ping-pong bi-bi" mechanism, involving the formation of a covalent acyl-enzyme intermediate. A key advantage of the enzymatic route is its inherent enantioselectivity, allowing for the kinetic resolution of racemic 2-indanol to produce enantioenriched 2-indanyl acetate.[2][3]
Head-to-Head Comparison: Performance and Practicality
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Acids (e.g., H₂SO₄), Bases (e.g., Pyridine, DMAP)[1] | Lipases (e.g., Candida antarctica lipase B - Novozym 435, Pseudomonas cepacia lipase)[4][5] |
| Acylating Agent | Acetic Anhydride, Acetyl Chloride[1] | Vinyl Acetate, Ethyl Acetate[3][4] |
| Reaction Temperature | Often elevated (e.g., 60-100°C) | Mild (e.g., Room Temperature to 60°C)[3] |
| Reaction Time | Varies (minutes to several hours)[6] | Generally longer (hours to days)[3] |
| Yield | Generally high (can approach >95%)[6] | Moderate to high (can exceed 90%), but limited to 50% for one enantiomer in kinetic resolution[3] |
| Enantioselectivity | None (produces a racemic mixture) | High (can achieve >99% enantiomeric excess for one enantiomer)[4] |
| Solvents | Often requires organic solvents (e.g., pyridine, DCM)[7][8] | Can be performed in organic solvents or solvent-free systems[4][5] |
| Byproducts | Acetic acid, catalyst salts[1] | Acetaldehyde (from vinyl acetate), which is volatile[4] |
| Work-up & Purification | Requires quenching, extraction, and washing to remove catalyst and byproducts[7] | Simpler; catalyst is often immobilized and can be filtered off[5] |
| Environmental Impact | Generates more hazardous waste (acidic/basic waste, organic solvents)[9] | Generally lower environmental impact; biodegradable catalyst, milder conditions, less waste[10][11] |
| Catalyst Reusability | Generally not reusable | Immobilized enzymes can be reused multiple times[5] |
In-Depth Analysis: Causality Behind the Choices
The Case for Chemical Synthesis
The primary drivers for choosing chemical synthesis are often speed and high conversion of the starting material. When enantioselectivity is not a concern, the direct and rapid nature of chemical acetylation can be advantageous for producing bulk quantities of racemic 2-indanyl acetate. The use of inexpensive reagents like acetic anhydride and common catalysts also contributes to its appeal from a cost perspective, particularly for well-established, large-scale processes.
The Compelling Logic of Enzymatic Synthesis
The decision to employ enzymatic synthesis is almost always driven by the need for high enantiopurity. The ability of lipases to selectively acylate one enantiomer of a racemic alcohol is a powerful tool in modern asymmetric synthesis.[2] This "kinetic resolution" provides access to highly enantioenriched (S)- or (R)-2-indanyl acetate, which is often a critical requirement in the pharmaceutical industry where the biological activity of a drug can be dependent on a single enantiomer.
Furthermore, the principles of green chemistry are a significant factor. Enzymatic reactions operate under mild conditions, reducing energy consumption.[10][11] They often use less hazardous solvents or can even be run solvent-free. The catalysts (enzymes) are biodegradable and can be immobilized for easy separation and reuse, minimizing waste generation.[5]
Visualizing the Processes
Reaction Pathways
Caption: Reaction pathways for chemical and enzymatic synthesis of 2-indanyl acetate.
Comparative Workflow
Caption: Side-by-side workflow comparison of chemical and enzymatic synthesis.
Experimental Protocols
Chemical Synthesis of Racemic 2-Indanyl Acetate
This protocol is a representative method for the chemical acetylation of a secondary alcohol.
Materials:
-
2-Indanol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (dry)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-indanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[7]
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) to the cooled solution with stirring.[7]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aq. NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield racemic 2-indanyl acetate.
Enzymatic Synthesis of (S)-2-Indanyl Acetate via Kinetic Resolution
This protocol utilizes the immobilized lipase Novozym 435 for the enantioselective acetylation of racemic 2-indanol.
Materials:
-
Racemic 2-Indanol
-
Novozym 435 (Candida antarctica lipase B, immobilized)
-
Vinyl Acetate
-
Organic Solvent (e.g., n-heptane, THF)[4]
Procedure:
-
To a flask, add racemic 2-indanol (1.0 eq), the chosen organic solvent, and Novozym 435 (e.g., 30 mg per 0.167 mmol of alcohol).[4]
-
Add vinyl acetate (e.g., 5.0 eq) as the acyl donor.[4]
-
Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 30-60°C).[3][4]
-
Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted alcohol.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and dried for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture of (S)-2-indanyl acetate and unreacted (R)-2-indanol can be separated by column chromatography.
Conclusion: Selecting the Optimal Path
The choice between chemical and enzymatic synthesis of 2-indanyl acetate is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the application.
Choose Chemical Synthesis when:
-
Racemic 2-indanyl acetate is the desired product.
-
Speed and high conversion of the starting material are the primary considerations.
-
The infrastructure for handling hazardous reagents and waste is already in place.
Choose Enzymatic Synthesis when:
-
High enantiopurity of one or both enantiomers of 2-indanyl acetate is required.
-
"Green chemistry" principles, such as mild reaction conditions, reduced waste, and catalyst reusability, are a priority.
-
The longer reaction times and the need for separation of the product from the unreacted starting material are acceptable trade-offs for achieving high enantioselectivity.
For the modern pharmaceutical and fine chemical industries, where enantiopurity and sustainability are increasingly critical, the enzymatic approach offers a compelling and often necessary alternative to traditional chemical methods. While the initial investment in enzymes and process development may be higher, the long-term benefits of a cleaner, more selective, and sustainable process are substantial.
References
-
Nachtergaele, P., et al. (2024). Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate. Green Chemistry. [Link]
- Nachtergaele, P., et al. (2023). Comparative life cycle sustainability assessment of chemical and enzymatic production: the case of isopropyl palmitate. 11th International Conference on Life Cycle Management (LCM 2023), Abstracts.
- DTU Research Database. (n.d.).
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
- Sigma-Aldrich. (n.d.).
- Benchchem. (2025).
- ResearchGate. (n.d.).
-
MDPI. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. [Link]
- ResearchGate. (n.d.). Synthesis of (R)‐2 a. Exact conditions and yields: a) vinyl acetate, Novozyme 435, i‐PrOH, 60 °C, 48 h, 9 (46 % yield, 99 % ee).
-
PMC. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
- ResearchGate. (n.d.). Life cycle sustainability assessment methodology for comparing...
- PDF. (n.d.). Lipase catalyzed enantioselective synthesis of pharmacologically active compounds.
-
Digital CSIC. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst? [Link]
- ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients.
-
MDPI. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). [Link]
- SciSpace. (n.d.).
- PDF. (n.d.).
- ResearchGate. (2014).
- ijarsct. (2025).
- Iowa State University Digital Repository. (n.d.).
- Benchchem. (2025).
- EPA NEPS. (n.d.). Waste Generation in the Organic Chemicals Industry: A Future Perspective.
- ResearchGate. (n.d.).
- JAC : A JOURNAL OF COMPOSITION THEORY(JCT). (n.d.).
- Chemcopilot. (2025).
- ResearchGate. (2008).
- PMC. (2026).
-
BYJU'S. (2019). Preparation of Acetanilide. [Link]
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 11. Comparative life cycle sustainability assessment of chemical and enzymatic production : the case of isopropyl palmitate [biblio.ugent.be]
Comparative Guide: Validating Purity of 2,3-Dihydro-1H-inden-2-yl Acetate via TLC
Executive Summary
In the synthesis and purification of 2,3-Dihydro-1H-inden-2-yl acetate (CAS: 13053-56-0), Thin-Layer Chromatography (TLC) remains the most rapid, cost-effective method for at-line monitoring and preliminary purity assessment. While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, TLC offers unique advantages in throughput and visual detection of non-UV active contaminants when coupled with specific derivatization reagents.
This guide provides a validated protocol for the TLC analysis of 2,3-Dihydro-1H-inden-2-yl acetate, objectively comparing its performance against HPLC and GC methods to assist researchers in selecting the appropriate analytical tool for their specific phase of development.
Chemical Context & Impurity Profile[1][2][3][4]
To validate purity, one must understand the likely contaminants. 2,3-Dihydro-1H-inden-2-yl acetate is an ester derived from the indane ring system. Its purity is typically compromised by:
-
Hydrolysis Precursor/Product: 2-Indanol (Polarity: High). Arises from incomplete acylation or moisture-induced hydrolysis.
-
Elimination Product: Indene (Polarity: Low). Arises from harsh acidic conditions or thermal degradation.
-
Solvent Traps: Acetic acid (if not neutralized).
Expected Separation Logic (Normal Phase Silica)
Based on adsorption chromatography principles, the elution order on Silica Gel 60 will be:
-
Highest Rf (Top): Indene (Non-polar hydrocarbon)
-
Middle Rf: 2,3-Dihydro-1H-inden-2-yl acetate (Moderate polarity ester)
-
Lowest Rf (Bottom): 2-Indanol (Polar alcohol, H-bonding donor)
Validated Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60 F
on Aluminum or Glass backing.[1] -
Mobile Phase: Hexane : Ethyl Acetate (Optimization required, see below).
-
Reference Standards: Pure 2-Indanol (essential for identifying the primary impurity).
Mobile Phase Optimization
For this specific ester, a gradient of polarity is often tested.
| System | Ratio (v/v) | Purpose | Expected Rf (Product) |
| System A | Hexane:EtOAc (95:5) | Screening for non-polar impurities (Indene) | < 0.2 (Retentive) |
| System B | Hexane:EtOAc (80:20) | Standard Purity Check | 0.4 – 0.6 (Optimal) |
| System C | Hexane:EtOAc (50:50) | Flushing polar impurities (Indanol) | > 0.8 (Elutive) |
Expert Insight: Start with System B (8:2) . If the product co-elutes with the solvent front, reduce EtOAc. If it stays on the baseline, increase EtOAc.
Visualization Strategy
The indane ring is UV-active, but relying solely on UV can miss non-chromophoric contaminants.
-
Primary Detection (Non-Destructive): UV Lamp at 254 nm . The aromatic ring will quench fluorescence, appearing as a dark spot on a bright green background.
-
Secondary Detection (Destructive/Specific): p-Anisaldehyde Stain .
-
Preparation: 135 mL Ethanol + 5 mL H
SO + 1.5 mL Acetic Acid + 3.7 mL p-Anisaldehyde.[2] -
Action: Dip plate and heat to 120°C.
-
Result: Esters and alcohols often stain different shades of pink/purple/blue, aiding in distinguishing the product from the alcohol impurity.
-
Workflow Visualization
The following diagram outlines the logical flow for validating the product, including the critical "Co-Spotting" step often skipped by junior researchers.
Caption: Standardized workflow for TLC validation of 2-Indanyl acetate, emphasizing dual visualization methods.
Comparative Analysis: TLC vs. Alternatives
While TLC is excellent for qualitative checks, it must be contextualized against other analytical methods.
Performance Data Comparison
| Feature | TLC (Silica) | HPLC (Reverse Phase) | GC-FID/MS | 1H-NMR |
| Primary Utility | Rapid Reaction Monitoring | Quantitative Purity (%) | Volatile Impurity Check | Structural Verification |
| Limit of Detection | ~0.1 - 1.0 % | < 0.05 % | < 0.05 % | ~1.0 % |
| Separation Mechanism | Adsorption (Polarity) | Partition (Hydrophobicity) | Boiling Point / Polarity | Magnetic Resonance |
| Time per Run | 5 - 10 mins (Parallel) | 20 - 40 mins (Serial) | 15 - 30 mins | 10 - 15 mins |
| Cost | Low ($) | High ( | Medium ( | Very High ( |
| Specific to Indanyl Acetate | Best for: Checking if 2-Indanol is gone. | Best for: Final CoA generation. | Best for: Detecting residual solvents/indene. | Best for: Confirming ester structure. |
Decision Logic: When to use which?
Caption: Decision matrix for selecting the appropriate analytical technique based on the development stage.
Self-Validating the TLC System
To ensure your TLC results are trustworthy (E-E-A-T principle), you must perform Co-spotting .
-
Spot A: Pure Reference Standard (if available).
-
Spot B: Reaction Mixture / Crude Product.
-
Spot C (The Co-spot): Spot A directly on top of Spot B.
Interpretation:
-
If Spot C shows a "figure-eight" or broadening, the product is not identical to the standard, or an impurity with similar Rf is present.
-
If Spot C is a single, tight circle, separation is confirmed.
References
-
BenchChem. (2025).[1][3] A Comparative Guide to HPLC and Alternative Methods for Purity Analysis. Retrieved from
-
PubChem. (n.d.). 2,3-Dihydro-1H-inden-2-yl acetate Compound Summary. National Library of Medicine. Retrieved from
-
University of Alberta. (n.d.). Thin Layer Chromatography (TLC) Theory and Troubleshooting. Retrieved from
-
Washington University. (n.d.). Stains for Developing TLC Plates (p-Anisaldehyde). Retrieved from
Sources
Technical Comparison: Reactivity Profiles of 2-Indanyl Acetate vs. Benzyl Acetate
The following technical guide provides an in-depth comparison of the reactivity profiles of 2-Indanyl Acetate and Benzyl Acetate . This analysis is designed for researchers in medicinal chemistry and process development, focusing on mechanistic distinctness, kinetic behavior, and experimental validation.
Executive Summary
In drug design and organic synthesis, the choice between a benzyl and a 2-indanyl ester moiety often dictates the metabolic stability, solubility, and deprotection strategy of a molecule. While both appear structurally similar (containing an aromatic ring and an ester), their reactivity is governed by fundamentally different electronic and steric principles.
-
Benzyl Acetate: Characterized by a primary benzylic center. It exhibits high reactivity in SN1 solvolysis (due to resonance stabilization) and rapid hydrolysis under basic conditions (low steric hindrance). It is easily cleaved via hydrogenolysis.
-
2-Indanyl Acetate: Characterized by a secondary homobenzylic center within a rigid bicyclic system. It exhibits unique Neighboring Group Participation (NGP) via a phenonium ion intermediate, leading to retention of configuration in solvolysis. It is significantly more stable to hydrogenolysis and benzylic oxidation than its benzyl counterpart.
Structural & Electronic Analysis
Steric and Electronic Environments
The reactivity divergence stems from the connectivity relative to the aromatic ring.
| Feature | Benzyl Acetate | 2-Indanyl Acetate |
| Hybridization at C-O | Primary ( | Secondary ( |
| Relation to Arene | Benzylic (Direct conjugation upon ionization) | Homobenzylic ( |
| Conformational Freedom | High (Free rotation of C-O bond) | Low (Rigid cyclopentane ring fusion) |
| Cation Stability | High (Resonance stabilized) | Moderate (Stabilized by Phenonium bridging) |
Mechanistic Visualization
The following diagram contrasts the reactive intermediates formed during alkyl-oxygen cleavage (solvolysis).
Figure 1: Mechanistic divergence in solvolysis. Benzyl acetate proceeds via a free carbocation, while 2-indanyl acetate utilizes phenonium ion participation.
Reactivity Module 1: Hydrolysis Kinetics (Ester Cleavage)
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions (BAC2 mechanism), the reaction is governed primarily by steric accessibility of the carbonyl carbon.
-
Benzyl Acetate: The ester carbonyl is attached to a primary carbon. The transition state for hydroxide attack is unhindered.
-
2-Indanyl Acetate: The ester is attached to a secondary carbon within a 5-membered ring. The adjacent methylene groups of the indane ring create significant steric bulk, retarding the approach of the nucleophile.
Experimental Expectation: Benzyl acetate hydrolyzes 3–5x faster than 2-indanyl acetate under identical alkaline conditions.
Acid-Catalyzed Solvolysis (Alkyl-Oxygen Fission)
In strong acid or solvolytic media (e.g., acetic acid/H2SO4), the mechanism shifts to alkyl-oxygen cleavage (SN1-like).
-
Benzyl Acetate: Cleavage generates the benzyl cation. Due to direct resonance with the benzene ring, this ionization is rapid.
-
2-Indanyl Acetate: Cleavage generates the 2-indanyl cation. This center is not benzylic.[1] However, the
-electrons of the benzene ring assist in the ionization (anchimeric assistance), forming a phenonium ion .[1] While this accelerates the rate compared to a standard secondary alkyl ester (e.g., isopropyl acetate), it is generally slower than the formation of a direct benzylic cation.
| Condition | Mechanism | Reactivity Order |
| NaOH / H2O | BAC2 (Steric) | Benzyl >> 2-Indanyl |
| H+ / H2O | AAC2 (Electronic) | Benzyl > 2-Indanyl |
| H+ / AcOH (Solvolysis) | SN1 / NGP | Benzyl (Resonance) > 2-Indanyl (NGP) |
Reactivity Module 2: Hydrogenolysis & Oxidation
This is the most critical differentiator for medicinal chemistry applications (e.g., protecting group strategy).
Hydrogenolysis (Pd/C, H2)
-
Benzyl Acetate: The benzylic C-O bond is extremely labile to catalytic hydrogenation. It cleaves readily to form toluene and acetic acid.
-
Application: Benzyl esters are standard protecting groups removed under neutral conditions.
-
-
2-Indanyl Acetate: The C-O bond is homobenzylic . The lack of direct orbital overlap with the aromatic system renders this bond stable to standard hydrogenolysis conditions.
-
Application: 2-Indanyl esters remain intact during the deprotection of Cbz or Bn groups elsewhere in the molecule.
-
Benzylic Oxidation
-
Benzyl Acetate: The benzylic protons are highly acidic and susceptible to radical abstraction. Oxidation (e.g., with KMnO4 or NBS) leads to benzoic acid derivatives.
-
2-Indanyl Acetate: The 2-position is not benzylic. The benzylic positions are at C1 and C3. Consequently, the C2-acetate center is electronically protected from direct oxidative degradation mechanisms that target the benzylic C-H bond.
Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics (Self-Validating)
Objective: Quantify the steric influence on BAC2 hydrolysis rates.
-
Preparation: Prepare 0.1 M solutions of Benzyl Acetate and 2-Indanyl Acetate in a 1:1 mixture of Acetone:Water (v/v).
-
Initiation: Add 1.0 equivalent of NaOH at 25°C.
-
Monitoring (In-Situ): Use a pH meter or conductivity probe. The reaction consumes OH-, causing a drop in conductivity.
-
Validation: Plot ln(Conductivity_t - Conductivity_inf) vs. time. Linearity confirms pseudo-first-order kinetics.[2]
-
-
Analysis: The slope of the benzyl acetate plot will be significantly steeper.
-
Quenching: At t=30 min, extract an aliquot with DCM and analyze via GC-MS to verify the ratio of remaining ester to alcohol product.
Protocol B: Probing Anchimeric Assistance (Stereochemistry)
Objective: Confirm the phenonium ion mechanism in 2-indanyl solvolysis.
-
Substrate: Use enantiopure (or deuterium-labeled) 2-indanyl acetate.
-
Solvolysis: Dissolve in Trifluoroacetic acid (TFA) or Acetic Acid with H2SO4 (catalytic). Heat to 50°C for 2 hours.
-
Workup: Neutralize and extract.
-
Analysis (Chiral HPLC/NMR):
References
-
Neighboring Group Participation in Solvolysis. Chemistry LibreTexts. (2023). Explains the phenonium ion mechanism and rate enhancement in homobenzylic systems.
-
Kinetics of Hydrolysis of Esters. Indian Academy of Sciences. Discusses the impact of solvent and structure on hydrolysis rates of acetate esters.
-
Substituent Effects on Benzylic Cation Stability. Kiku.dk. Computational study comparing benzylic vs. naphthyl/extended cations, relevant for contrasting benzyl vs. indanyl electronic stability.
-
Synthesis and Reactivity of Benzyl Acetate. Genius Journals. Overview of synthetic pathways and catalytic hydrolysis of benzyl acetate.
Sources
Technical Guide: Characterization of 2,3-Dihydro-1H-inden-2-yl Acetate by 13C NMR
Executive Summary
2,3-Dihydro-1H-inden-2-yl acetate (also known as 2-indanyl acetate) is a critical intermediate in the synthesis of pharmaceutical scaffolds and a common substrate in enzymatic kinetic resolution studies. Its accurate characterization is frequently complicated by the presence of its regioisomer (1-indanyl acetate) or unreacted precursor (2-indanol).
This guide provides a definitive technical framework for characterizing 2-indanyl acetate using Carbon-13 Nuclear Magnetic Resonance (13C NMR). Unlike Proton NMR (1H NMR), which can suffer from overlapping multiplets in the aliphatic region, 13C NMR offers distinct, singlet-resolved signals that allow for unambiguous structural confirmation based on molecular symmetry and chemical shift increments.
Structural Analysis & Theoretical Grounding
Before interpreting spectra, it is vital to understand the symmetry elements that dictate the unique signal count.
Molecular Symmetry
The 2-indanyl acetate molecule possesses a plane of symmetry passing through the C2 carbon and the acetate group, bisecting the C5-C6 bond.
-
Implication: The C1 and C3 methylene carbons are chemically equivalent. Similarly, the aromatic carbons C4/C7 and C5/C6 are equivalent.
-
Signal Count: The molecule contains 11 carbons but will display only 7 unique 13C NMR signals .
Comparison with Regioisomer (1-Indanyl Acetate)
The 1-indanyl acetate isomer lacks this plane of symmetry.
-
Implication: All carbon environments are unique.
-
Signal Count: The 1-isomer will display 11 unique 13C NMR signals .
Visual Logic for Structure Confirmation
The following decision tree illustrates the logic flow for confirming the identity of the product.
Figure 1: Logic flow for distinguishing indanyl acetate isomers based on signal count and symmetry.
Experimental Protocol
To ensure reproducible data suitable for publication or regulatory filing, follow this standardized protocol.
Sample Preparation
-
Solvent: Chloroform-d (CDCl3) is the standard solvent. It provides a reference triplet at 77.16 ppm.
-
Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent. 13C NMR is less sensitive than 1H NMR; higher concentrations reduce scan time.
-
Filtration: Filter the solution through a cotton plug or PTFE syringe filter to remove particulates that cause line broadening.
Instrument Parameters (Standard 400 MHz Spectrometer)
-
Frequency: 100 MHz (for 13C nucleus).
-
Pulse Sequence: zgpg30 (or equivalent power-gated decoupling).
-
Relaxation Delay (D1): 2.0 seconds (sufficient for qualitative analysis). For quantitative integration (e.g., ee% determination via chiral shift reagents), increase D1 to >10 seconds.
-
Scans (NS): Minimum 256 scans (recommended 512–1024 for high signal-to-noise ratio).
-
Temperature: 298 K (25°C).
Comparative Analysis & Data Interpretation
This section compares the target molecule against its precursor and isomer.[1]
Diagnostic Chemical Shifts
The following table summarizes the expected chemical shifts for 2-indanyl acetate in CDCl3.
| Carbon Position | Type | Chemical Shift ( | Diagnostic Feature |
| C=O[2] (Acetate) | Quaternary | 170.5 – 171.0 | Distinct carbonyl signal; confirms acetylation. |
| C3a, C7a | Quaternary (Ar) | 140.5 – 141.0 | Aromatic ring junction; low intensity. |
| C4, C7 | Methine (Ar) | 126.5 – 127.0 | Aromatic CH (equivalent). |
| C5, C6 | Methine (Ar) | 124.5 – 125.0 | Aromatic CH (equivalent). |
| C2 | Methine (CH-O) | 76.0 – 78.0 | Key Signal. Deshielded by ~3-4 ppm vs. alcohol. |
| C1, C3 | Methylene (CH2) | 39.0 – 40.0 | Equivalent benzylic carbons. |
| CH3 (Acetate) | Methyl | 21.0 – 21.5 | High intensity aliphatic signal. |
Comparison: Product vs. Precursor (2-Indanol)
Monitoring the reaction (Acetylation) requires tracking the shift of the C2 carbon and the appearance of acetate signals.
| Feature | 2-Indanol (Precursor) | 2-Indanyl Acetate (Product) | Shift Change ( |
| C2 (CH-O) | ~73.5 ppm | ~77.0 ppm | +3.5 ppm (Downfield) |
| Acetate C=O | Absent | ~171.0 ppm | New Signal |
| Acetate CH3 | Absent | ~21.2 ppm | New Signal |
| Symmetry | Yes (7 signals) | Yes (7 signals) | Unchanged |
Interpretation: The downfield shift of the C2 resonance is due to the electron-withdrawing nature of the acyl group (acylation effect). If a peak remains at ~73.5 ppm, the reaction is incomplete.
Comparison: 2-Indanyl vs. 1-Indanyl Acetate
This comparison is critical when using non-selective reagents or analyzing rearrangement byproducts.
| Feature | 2-Indanyl Acetate | 1-Indanyl Acetate |
| Symmetry | Symmetric (Plane at C2) | Asymmetric (Chiral center at C1) |
| Total Signals | 7 | 11 |
| Benzylic CH2 | 1 Signal (C1 equivalent to C3) | 2 Distinct Signals (C2 and C3 are different) |
| Aromatic Region | 3 Signals (2 sets of equivalent CH) | 6 Signals (4 CH + 2 Quaternary) |
Workflow for Purity Assessment
The following diagram outlines the experimental workflow for validating the synthesis of 2-indanyl acetate.
Figure 2: Step-by-step workflow for purity assessment via 13C NMR.
Troubleshooting Common Issues
-
Missing Quaternary Carbons (C=O, C3a, C7a):
-
Cause: Long relaxation times (T1) of quaternary carbons.
-
Solution: Increase the relaxation delay (D1) to 3–5 seconds or increase the number of scans.
-
-
Solvent Peak Overlap:
-
Issue: The C2 signal (~77 ppm) appears very close to the central line of the CDCl3 triplet (77.16 ppm).
-
Solution: Use a higher concentration of sample to boost the analyte signal relative to the solvent, or switch to Acetone-d6 (solvent peaks at ~29 and ~206 ppm).
-
-
Extra Peaks:
-
Cause: Rotamers are not expected for this molecule at room temperature (unlike amides). Extra peaks usually indicate the presence of the 1-isomer or residual solvent (e.g., Ethyl Acetate from column chromatography).
-
References
-
BenchChem. (2025). Chiral Properties of 2-Indanol and its Enantiomers: A Technical Guide. Retrieved from .
-
National Institutes of Health (NIH). (2011). Determination of Absolute Configuration Using Kinetic Resolution Catalysts. PMC3143273. Retrieved from .
-
Compound Interest. (2015).[3] A Guide to 13C NMR Chemical Shift Values. Retrieved from .
-
University of Wisconsin. (2021). 13C NMR Chemical Shift Table. Retrieved from .
-
Magritek. (2023). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from .
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Safety Operating Guide
A Guide to the Proper Disposal of 2,3-Dihydro-1H-inden-2-yl Acetate: A Protocol for Laboratory Professionals
As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides essential operational procedures for the proper disposal of 2,3-Dihydro-1H-inden-2-yl acetate. Our objective is to empower your team with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety, environmental protection, and regulatory adherence.
Hazard Assessment and Characterization
-
Combustibility: Acetate esters are often combustible liquids.[5] Vapors may be heavier than air and can form flammable mixtures with air, especially upon heating.[6][7] Therefore, all waste containers must be kept away from ignition sources such as heat, sparks, and open flames.[2][5]
-
Irritation: Similar compounds are known to cause skin and eye irritation.[5][6][8] Prolonged or repeated contact should be avoided.
-
Sensitization: Some acetate esters may cause an allergic skin reaction (sensitization).[9][10]
-
Environmental Hazards: Many organic solvents and esters are harmful to aquatic life, potentially with long-lasting effects.[9][10] As such, this chemical must never be disposed of down the sanitary sewer.[3][11]
Personal Protective Equipment (PPE) for Waste Handling
Before handling waste containers of 2,3-Dihydro-1H-inden-2-yl acetate, all personnel must be equipped with the appropriate PPE to minimize exposure.[12][13]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential vapors. Standard safety glasses are insufficient.[13][14] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Protects against skin irritation and absorption. Glove integrity should be inspected before each use.[13][15] |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of potentially harmful vapors.[1][13] |
Step-by-Step Disposal Protocol
The proper disposal of 2,3-Dihydro-1H-inden-2-yl acetate follows the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[16][17]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[1][18]
-
Do Not Mix: Never mix 2,3-Dihydro-1H-inden-2-yl acetate waste with incompatible materials.
-
Incompatible Materials Include:
-
Waste Stream Designation: This waste should be collected as a "Non-halogenated Organic Solvent" or a similar designation as directed by your EHS department.
Step 2: Containerization
All chemical waste must be collected in appropriate containers at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[11][18]
-
Container Material: Use a chemically compatible and leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle.[1] The original product container is often a suitable choice if it is in good condition.[18]
-
Container Condition: Ensure the container is free from damage and has a secure, tightly fitting cap.[16]
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Closure: Keep the waste container closed at all times, except when actively adding waste.[18]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety. The label must be clear, durable, and visible.
-
Required Information:
-
The words "Hazardous Waste" .[1]
-
The full chemical name: "2,3-Dihydro-1H-inden-2-yl acetate" . Do not use abbreviations or chemical formulas.
-
A clear statement of the potential hazards (e.g., "Combustible," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
Step 4: Storage and Removal
-
Storage Location: Store the sealed and labeled container in a designated Satellite Accumulation Area within the laboratory.[18] This area should be under the control of laboratory personnel and away from general traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[11]
-
Removal from Lab: Once the container is full, or within one year of the accumulation start date (whichever comes first), arrange for its removal by contacting your institution's EHS or hazardous waste management department.[18] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[1]
Spill Management
In the event of a spill, immediate and correct action is crucial to ensure personnel safety and contain the material.
-
Alert and Evacuate: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.[1]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[2]
-
Containment (for trained personnel only): For small spills, trained personnel wearing appropriate PPE should contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[1][2]
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1][2]
-
Decontamination: Clean the spill area with an appropriate solvent (such as soap and water), and collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the compliant disposal of 2,3-Dihydro-1H-inden-2-yl acetate waste.
Caption: Waste Disposal Workflow for 2,3-Dihydro-1H-inden-2-yl Acetate.
References
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- Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago.
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- OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS.
- Laboratory Hazardous Waste Management. University of British Columbia.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.
- 2,3-Dihydro-1H-inden-2-yl acetate. PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET - FRAGRANCE DIFFUSER – MAGNOLIA ORCHID. (2020). Fragrance Oils (International) Limited.
- (2S)-Amino(2,3-dihydro-1H-inden-2-yl)acetic acid. (2025). Chemsrc.
- Material Safety Data Sheet - LINALYL ACETATE. Spectrum Chemical.
- SAFETY DATA SHEET - Indoxyl acetate. (2009). Fisher Scientific.
- 2,3-Dihydro-1H-inden-1-yl acetate. TradeIndia.
- Ethyl Acetate Safety Data Sheet. (2018). Greenfield Global.
- Safety data sheet - Linalyl Acetate. (2025). BASF.
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl acetate. PubChem, National Center for Biotechnology Information.
- Proper Disposal of Ethyl 2-(4-phenylcyclohexylidene)acetate: A General Guide for Laboratory Professionals. (2025). BenchChem.
- SAFETY DATA SHEET - Geranyl acetate. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - VERVEINE COLOGNE 58-1. GROUPE TECHNICO-FLOR.
- 2,3-dihydro-1h-inden-1-yl Acetate. National Analytical Corporation - Chemical Division.
- SAFETY DATA SHEET. (2024). Guangzhou Iberchem Co. Ltd.
- SAFETY DATA SHEET - Amyl acetate. (2025). MilliporeSigma.
- Safety Data Sheet - Ethyl Acetate. (2019). Sasol Chemicals (USA) LLC.
- SAFETY DATA SHEET - ROSE ABS. OD. ROBERTET FLAVORS & FRAGRANCES (BEIJING) CO., LTD.
- SAFETY DATA SHEET - Ethyl acetate. (2009). Fisher Scientific.
- Hazardous Waste - Overview. Occupational Safety and Health Administration.
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- Standard Operating Procedure – Ethyl Acetate. Washington State University.
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- SAFETY DATA SHEET - Linalyl acetate. (n.d.). Clearsynth Labs Ltd.
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- Safety Data Sheet - 2-Methyl-1-phenylpropan-2-yl acetate. (2021). Angene Chemical.
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- 17. Navigating Hazardous Waste Regulations with Confidence - OSHA.com [osha.com]
- 18. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Mastering Safety: A Researcher's Guide to Handling 2,3-Dihydro-1H-inden-2-yl Acetate
For the diligent researcher, scientist, or drug development professional, a deep understanding of the materials in use is fundamental to both discovery and safety. This guide provides a focused examination of the essential personal protective equipment (PPE) and handling protocols for 2,3-Dihydro-1H-inden-2-yl acetate (CAS No. 4254-31-3). While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, by analyzing data from structurally similar acetate esters, we can establish a robust safety framework. This approach, grounded in chemical analogy, allows us to anticipate hazards and implement field-proven protective measures, ensuring both personal safety and data integrity.
Hazard Profile: An Evidence-Based Assessment
The primary hazards associated with acetate esters, as documented in various Safety Data Sheets, are skin and eye irritation.[1][2] Compounds like linalyl acetate and indoxyl acetate are categorized as skin irritants and can cause serious eye irritation.[1][2] Therefore, it is prudent to handle 2,3-Dihydro-1H-inden-2-yl acetate with the assumption that it poses similar risks. Ingestion may be harmful, and while inhalation is not an expected route of exposure under normal laboratory conditions, it should be avoided.[2]
Key Anticipated Hazards:
-
Skin Irritation: Direct contact may cause redness and irritation.[1]
-
Eye Irritation: Contact with eyes can lead to serious irritation.[1][2]
-
Ingestion: May be harmful if swallowed.[2]
Core Personal Protective Equipment (PPE)
A risk-based approach is essential when selecting PPE. The following recommendations are based on the anticipated hazards of 2,3-Dihydro-1H-inden-2-yl acetate.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene).[3] | To prevent skin contact, which is a primary route of exposure and can cause irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from splashes, which could cause serious irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. For larger quantities or where splashing is likely, consider a chemical-resistant apron or disposable gown.[1] | To prevent contamination of personal clothing and protect the skin from accidental contact. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation (e.g., chemical fume hood).[3] If aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation of any airborne particles, although this is a less common exposure route. |
Operational Plan: Step-by-Step Handling Protocols
Adherence to a standardized operational procedure is critical for minimizing risks.
Preparation
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably a certified chemical fume hood.[3]
-
Emergency Equipment: Verify that an eyewash station and safety shower are accessible and operational.
-
PPE Donning: Before handling the chemical, correctly don all required PPE as outlined in the table above.
Handling
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent accidental spills.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling 2,3-Dihydro-1H-inden-2-yl acetate.
Disposal Plan: Ensuring a Safe Conclusion
Proper disposal of chemical waste and contaminated materials is a critical final step in the experimental workflow.
-
Chemical Waste: Collect all waste containing 2,3-Dihydro-1H-inden-2-yl acetate in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[3] Do not mix this waste with general laboratory trash.
-
Regulations: Ensure all disposal practices are in strict accordance with local, state, and federal environmental regulations.
By implementing these safety measures, researchers can confidently handle 2,3-Dihydro-1H-inden-2-yl acetate, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
-
Safety Data Sheet for Fragrance Diffuser. (2020). [Link] (Note: This is a representative example for a mixture containing acetate esters).
-
Chem Service. Safety Data Sheet: Acetonyl acetate. (2016). [Link]
-
BASF. Safety data sheet: Geranyl Acetate Extra BMBcert®. (2022). [Link] (Note: This is a representative example).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
